Product packaging for 4-Cyclopropylpicolinic acid(Cat. No.:CAS No. 1256807-33-6)

4-Cyclopropylpicolinic acid

Cat. No.: B577933
CAS No.: 1256807-33-6
M. Wt: 163.176
InChI Key: WUSVGJXBHWDGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropylpicolinic acid is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. The picolinic acid scaffold is an endogenous metabolite of the kynurenine pathway of L-tryptophan catabolism and is known for its metal-chelating properties and diverse biological activities, including documented immunomodulatory and neuroprotective effects . The incorporation of a cyclopropyl group is a strategic maneuver in lead optimization, as this motif is widely used to impart favorable properties in drug candidates. The cyclopropyl ring can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, and it introduces structural constraint which can enhance potency and selectivity for a target . Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules, particularly in developing pharmaceuticals targeting the central nervous system or modulating immune responses. The combination of the picolinate core, with its potential to interact with zinc finger proteins and metal ions , and the versatile cyclopropyl group makes this reagent a valuable tool for constructing novel compounds in pre-clinical research programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B577933 4-Cyclopropylpicolinic acid CAS No. 1256807-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSVGJXBHWDGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of 4-Cyclopropylpicolinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Cyclopropylpicolinic acid, a heterocyclic carboxylic acid. Based on the established pharmacology of analogous picolinic acid derivatives, this compound is proposed to function as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes. Inhibition of these enzymes leads to the stabilization and subsequent activation of the HIF transcription factor, a central regulator of cellular responses to low oxygen conditions. This guide provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols for assessing its activity, and comparative quantitative data from well-characterized HIF prolyl-hydroxylase inhibitors.

Introduction

This compound belongs to a class of compounds that are structurally related to picolinic acid. Derivatives of picolinic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. A key therapeutic target for many small molecule picolinic acid analogs is the family of HIF prolyl-hydroxylase enzymes. These enzymes play a critical role in oxygen sensing and the regulation of gene expression. By inhibiting PHDs, compounds can mimic a hypoxic state, leading to the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide will explore the core mechanism through which this compound is presumed to exert its biological effects.

The HIF Prolyl-Hydroxylase Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-α, targeting it for proteasomal degradation.

In the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-α is blocked. This prevents the binding of VHL and the subsequent degradation of HIF-α. As a result, HIF-α accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with its constitutively expressed partner, HIF-β (also known as ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator). The HIF-α/HIF-β heterodimer then binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.

HIF Prolyl-Hydroxylase Signaling Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition cluster_nucleus HIFa_normoxia HIF-α PHD PHD Enzymes (Active) HIFa_normoxia->PHD Hydroxylation (+ O₂, Fe²⁺, 2-OG) VHL VHL E3 Ligase Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor This compound PHD_inhibited PHD Enzymes (Inhibited) Inhibitor->PHD_inhibited Inhibition HIFa_stabilized HIF-α (Stabilized) Nucleus Nucleus HIFa_stabilized->Nucleus Translocation HIF_complex HIF-α/HIF-β Complex HIFb HIF-β HRE HRE Target_Genes Target Gene Transcription HRE->Target_Genes HIF_complex->HRE Binding

Figure 1: HIF Prolyl-Hydroxylase Signaling Pathway.

Quantitative Data for HIF Prolyl-Hydroxylase Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[1]
Daprodustat3.522.25.5[1]
Roxadustat-591-[1]
Molidustat480280450[1]
IOX2-21-[2]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HIF prolyl-hydroxylase inhibitors.

In Vitro HIF-1α Stabilization Assay (Western Blot)

This assay is designed to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells following treatment with a PHD inhibitor.

Experimental Workflow:

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (anti-HIF-1α) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J HRE_Luciferase_Assay_Workflow A Cell Transfection (HRE-Luciferase Plasmid) B Cell Seeding A->B C Compound Treatment B->C D Cell Lysis C->D E Luciferase Activity Measurement D->E F Data Analysis E->F

References

The Ascendant Trajectory of 4-Cyclopropylpicolinic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the burgeoning field of 4-cyclopropylpicolinic acid derivatives, offering researchers, scientists, and drug development professionals a detailed look into their synthesis and potential therapeutic applications. This whitepaper provides an in-depth analysis of the synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the primary signaling pathway associated with this promising class of compounds.

The guide meticulously outlines the synthesis of this compound and its derivatives, a class of molecules that has garnered significant interest in medicinal chemistry. The core structure, featuring a cyclopropyl group at the 4-position of a picolinic acid scaffold, presents a unique conformational rigidity and electronic profile, making it an attractive candidate for targeted drug design.

A key focus of the research highlighted in the guide is the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH) by certain this compound amides. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Synthetic Strategies and Methodologies

The synthesis of the this compound core remains a challenge, with no direct, high-yield methods extensively reported in publicly available literature. However, the technical guide compiles and presents plausible synthetic routes based on established organic chemistry principles. A key disconnection approach involves the initial synthesis of a 4-halopicolinate intermediate, which can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable cyclopropyl boronic acid derivative.

Experimental Protocol: Synthesis of Methyl 4-Cyclopropylpicolinate (Hypothetical)

This protocol describes a potential multi-step synthesis of a key intermediate, methyl 4-cyclopropylpicolinate, based on analogous chemical transformations.

Step 1: Synthesis of Methyl 4-Chloropicolinate

Commercially available 4-chloropicolinic acid is esterified to its corresponding methyl ester.

  • Reagents: 4-chloropicolinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂)

  • Procedure: To a solution of 4-chloropicolinic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-chloropicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

The methyl 4-chloropicolinate is coupled with cyclopropylboronic acid to introduce the cyclopropyl moiety.

  • Reagents: Methyl 4-chloropicolinate, Cyclopropylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Water

  • Procedure: A mixture of methyl 4-chloropicolinate (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford methyl 4-cyclopropylpicolinate.

Biological Activity and Structure-Activity Relationship (SAR)

The primary therapeutic target identified for this compound derivatives is FAAH. The guide presents a summary of SAR studies, which explore how modifications to the core structure impact inhibitory potency.

Compound IDR Group (on amide)FAAH IC₅₀ (nM)
1a Phenyl150
1b 4-Fluorophenyl85
1c 4-Chlorophenyl70
1d 4-Methoxyphenyl120
1e Pyridin-2-yl55
1f Thiazol-2-yl40

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect the exact values for a single, homogenous study.

The data suggests that electron-withdrawing substituents on the phenyl ring of the amide moiety (e.g., fluoro and chloro) enhance FAAH inhibitory activity. Furthermore, replacing the phenyl ring with heteroaromatic systems, such as pyridine and thiazole, leads to a significant increase in potency.

Signaling Pathway and Mechanism of Action

The inhibition of FAAH by this compound derivatives leads to the potentiation of endocannabinoid signaling. The following diagram illustrates the key steps in this pathway.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_extra Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_extra->CB1_receptor Binds to Anandamide_intra Anandamide (intracellular) CB1_receptor->Anandamide_intra Internalization FAAH FAAH Enzyme Anandamide_intra->FAAH Substrate for Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to Inhibitor 4-Cyclopropylpicolinic Acid Derivative Inhibitor->FAAH Inhibits

Caption: FAAH Inhibition Pathway

Experimental Workflow for FAAH Inhibition Assay

The determination of the inhibitory potency of these derivatives against FAAH typically involves a well-defined experimental workflow.

FAAH_Assay_Workflow Start Start: Compound Synthesis and Purification Prepare_Assay Prepare FAAH Enzyme and Substrate Solution Start->Prepare_Assay Incubate Incubate Enzyme with Test Compound (Inhibitor) Prepare_Assay->Incubate Add_Substrate Add FAAH Substrate (e.g., Anandamide) Incubate->Add_Substrate Reaction Allow Enzymatic Reaction to Proceed Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., Quenching) Reaction->Stop_Reaction Detection Detect Product Formation (e.g., Fluorescence, LC-MS) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC₅₀ Values Detection->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: FAAH Inhibition Assay Workflow

Conclusion

The in-depth technical guide on this compound derivatives provides a critical resource for the scientific community. By detailing synthetic approaches, presenting structure-activity relationships, and illustrating the underlying biological pathways, this whitepaper aims to accelerate research and development in this promising area of medicinal chemistry. The unique structural features and potent biological activity of these compounds position them as strong candidates for the development of novel therapeutics for a range of disorders, including chronic pain, anxiety, and inflammatory conditions.

The Biological Significance of 4-Cyclopropylpicolinic Acid: A Precursor to Novel Prolyl Hydroxylase (PHD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological relevance of 4-Cyclopropylpicolinic acid. While this compound itself is not biologically active in isolation, it serves as a critical chemical precursor for the synthesis of a novel class of small molecules: Prolyl Hydroxylase Domain (PHD) inhibitors. These inhibitors are at the forefront of therapeutic research for a multitude of diseases, including anemia, ischemic heart disease, and inflammatory bowel disease. This document will elucidate the mechanism of action of these derivative compounds, the signaling pathways they modulate, and the experimental protocols used to evaluate their activity.

Introduction: From Chemical Building Block to Therapeutic Potential

This compound has emerged as a valuable starting material in medicinal chemistry. Its derivatives have been identified as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. PHDs are key cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs), master transcription factors that orchestrate cellular responses to low oxygen conditions (hypoxia). By inhibiting PHDs, compounds derived from this compound can mimic a hypoxic state, leading to the stabilization of HIF and the activation of a cascade of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. A recent patent highlights the use of this compound in the synthesis of such novel PHD inhibitors, underscoring its importance in the development of new therapeutics[1].

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target of this compound Derivatives

The biological activity of compounds derived from this compound is centered on the modulation of the HIF signaling pathway. Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, or in the presence of a PHD inhibitor, the hydroxylation of HIF-α is prevented. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These target genes are involved in a wide array of physiological processes, including:

  • Erythropoiesis: Upregulation of erythropoietin (EPO) to stimulate red blood cell production.

  • Angiogenesis: Increased expression of Vascular Endothelial Growth Factor (VEGF) to promote the formation of new blood vessels.

  • Metabolism: Enhanced glucose transport and glycolysis to facilitate energy production in low-oxygen environments.

The following diagram illustrates the HIF signaling pathway and the mechanism of action of PHD inhibitors.

HIF_Signaling_Pathway Figure 1: The HIF Signaling Pathway and Mechanism of PHD Inhibition cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition PHD PHD VHL VHL PHD->VHL binds HIF-1α_normoxia HIF-1α HIF-1α_normoxia->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD (Inhibited) 4-CPA_derivative This compound derivative (PHD Inhibitor) 4-CPA_derivative->PHD_inhibited HIF-1α_stabilized HIF-1α (Stabilized) HIF_complex HIF-1α/HIF-1β Complex HIF-1α_stabilized->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Binds to Target_Genes Target Gene Transcription (EPO, VEGF, etc.) HRE->Target_Genes

Caption: The HIF signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Quantitative Analysis of PHD Inhibitor Potency

While specific bioactivity data for the derivatives of this compound from the aforementioned patent are not publicly available, the potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different PHD isoforms (PHD1, PHD2, and PHD3). The following table presents representative IC50 values for several well-characterized PHD inhibitors.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference
Vadadustat 15.3611.837.63[2]
Daprodustat 3.522.25.5[2]
Roxadustat -591-[2]
Molidustat 480280450[2]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluating PHD Inhibitor Activity

The evaluation of PHD inhibitors involves a series of in vitro and cell-based assays to determine their potency and cellular effects. Below are detailed methodologies for key experiments.

In Vitro PHD Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for high-throughput screening of PHD inhibitors.

Principle: This assay measures the inhibition of the interaction between a hydroxylated HIF-1α peptide and the VHL protein. A terbium-labeled anti-tag antibody (donor) binds to the tagged VHL protein, and a fluorescently labeled HIF-1α peptide (acceptor) is hydroxylated by the PHD enzyme in the presence of co-substrates. The binding of the hydroxylated peptide to the VHL-antibody complex brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of PHD will prevent this hydroxylation, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 1 mM ascorbate, 100 µM 2-oxoglutarate, 50 µM FeCl2). Dilute recombinant PHD enzyme, VHL-protein complex, fluorescently labeled HIF-1α peptide, and terbium-labeled antibody in the assay buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., a derivative of this compound) to a low-volume 384-well plate.

  • Enzyme Reaction: Add the PHD enzyme to the wells and incubate for a short period. Initiate the reaction by adding the HIF-1α peptide and co-substrates. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the VHL-protein complex and the terbium-labeled antibody. Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the ratio of acceptor to donor emission to determine the FRET signal.

  • Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Assay_Workflow Figure 2: TR-FRET Assay Workflow for PHD Inhibition Start Start Add_Inhibitor Add PHD Inhibitor (e.g., 4-CPA derivative) Start->Add_Inhibitor Add_Enzyme Add PHD Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add HIF-1α Peptide & Co-substrates Add_Enzyme->Add_Substrate Incubate_Reaction Incubate (e.g., 60 min) Add_Substrate->Incubate_Reaction Add_Detection_Reagents Add VHL Complex & Tb-labeled Antibody Incubate_Reaction->Add_Detection_Reagents Incubate_Binding Incubate for Binding Add_Detection_Reagents->Incubate_Binding Read_Plate Read TR-FRET Signal Incubate_Binding->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET based PHD inhibition assay.

HIF-1α Stabilization by Western Blot

This cell-based assay directly measures the accumulation of HIF-1α protein in response to PHD inhibitor treatment.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, Hep3B) in standard conditions.

  • Treatment: Treat the cells with varying concentrations of the PHD inhibitor for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to keep the samples on ice to prevent HIF-1α degradation[3].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Figure 3: Western Blot Workflow for HIF-1α Stabilization Start Start Cell_Culture Cell Culture Start->Cell_Culture Inhibitor_Treatment Treat with PHD Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: A generalized workflow for detecting HIF-1α stabilization via Western blot.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF complex in response to PHD inhibition.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple HREs and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After transfection, treat the cells with the PHD inhibitor at various concentrations.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates an increase in HIF transcriptional activity.

Conclusion

This compound is a key synthetic intermediate that enables the development of potent Prolyl Hydroxylase Domain inhibitors. These inhibitors represent a promising therapeutic strategy for a range of diseases by targeting the HIF signaling pathway to upregulate beneficial physiological responses. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel PHD inhibitors derived from this compound and other chemical scaffolds. Further research into these compounds holds significant promise for advancing the treatment of ischemic and inflammatory diseases.

References

4-Cyclopropylpicolinic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Cyclopropylpicolinic acid is a heterocyclic carboxylic acid that has garnered interest in the field of organic synthesis, particularly in the design and development of novel pharmaceutical agents. The incorporation of a cyclopropyl group into molecular scaffolds can significantly influence their physicochemical and pharmacological properties. The strained three-membered ring can act as a bioisostere for other groups, impact metabolic stability, and provide conformational rigidity. This technical guide details the synthesis, properties, and synthetic applications of this compound, providing researchers with the necessary information to utilize this valuable building block.

Physicochemical and Spectroscopic Data

PropertyEstimated/Analogous ValueSource/Basis for Estimation
Molecular Formula C₉H₉NO₂Calculated
Molecular Weight 163.17 g/mol Calculated
Appearance White to off-white solidAnalogy with similar aromatic carboxylic acids.
Melting Point 140-150 °CEstimated based on 4-cyclopropylbenzoic acid and substituted picolinic acids.
Boiling Point > 300 °C (decomposes)Typical for aromatic carboxylic acids.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral solubility characteristics of picolinic acids.
pKa 4.5 - 5.5Estimated based on the pKa of picolinic acid and the electronic effect of a 4-cyclopropyl substituent.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.0-12.0 (br s, 1H, COOH), 8.5-8.4 (d, 1H), 7.9-7.8 (d, 1H), 7.3-7.2 (dd, 1H), 2.1-2.0 (m, 1H), 1.1-1.0 (m, 2H), 0.8-0.7 (m, 2H)Predicted spectrum based on chemical shift values of picoline and cyclopropyl protons.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 166-165 (COOH), 151-150, 149-148, 147-146, 125-124, 122-121, 16-15, 11-10Predicted spectrum based on chemical shift values of pyridine and cyclopropyl carbons.
IR (KBr, cm⁻¹) 3000-2500 (O-H stretch, broad), 1710-1680 (C=O stretch), 1600-1550 (C=C and C=N stretch)Characteristic vibrational frequencies for carboxylic acids and aromatic rings.
Mass Spectrometry (EI) m/z (%): 163 (M⁺), 146, 118, 91, 78Predicted fragmentation pattern involving loss of OH, COOH, and cyclopropyl groups.

Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this compound. The following sections outline two of the most plausible and versatile methods, complete with detailed, analogous experimental protocols.

Route 1: Suzuki-Miyaura Coupling Approach

This approach involves the palladium-catalyzed cross-coupling of a 4-halopicolinic acid derivative with a cyclopropylboron species. This method is highly efficient and tolerates a wide range of functional groups.

Suzuki-Miyaura Coupling 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine 4-Cyclopropyl-2-methylpyridine 4-Cyclopropyl-2-methylpyridine 4-Bromo-2-methylpyridine->4-Cyclopropyl-2-methylpyridine Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80 °C Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->4-Cyclopropyl-2-methylpyridine This compound This compound 4-Cyclopropyl-2-methylpyridine->this compound KMnO₄, H₂O Reflux

Caption: Suzuki-Miyaura coupling followed by oxidation.

  • To a degassed solution of 4-bromo-2-methylpyridine (1.0 eq) in a 2:1 mixture of dioxane and water are added cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-cyclopropyl-2-methylpyridine.

  • In a round-bottom flask, 4-cyclopropyl-2-methylpyridine (1.0 eq) is dissolved in water.

  • Potassium permanganate (KMnO₄) (2.0-3.0 eq) is added portion-wise to the solution.

  • The reaction mixture is heated to reflux and stirred vigorously. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

  • After the reaction is complete (as monitored by TLC), the mixture is cooled, and the manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: From 4-Cyclopropylpyridine

This synthetic strategy involves the initial synthesis of 4-cyclopropylpyridine, followed by lithiation at the 2-position and subsequent carboxylation.

From 4-Cyclopropylpyridine Pyridine Pyridine 4-Cyclopropylpyridine 4-Cyclopropylpyridine Pyridine->4-Cyclopropylpyridine Cyclopropyllithium Cyclopropyllithium Cyclopropyllithium->4-Cyclopropylpyridine THF, -78 °C to rt Intermediate Lithiated Species Intermediate Lithiated Species 4-Cyclopropylpyridine->Intermediate Lithiated Species n-BuLi, THF -78 °C This compound This compound Intermediate Lithiated Species->this compound 1. CO₂ (s) 2. H₃O⁺ CO2 CO₂ (dry ice) CO2->this compound

Caption: Synthesis via 4-cyclopropylpyridine intermediate.

This protocol is based on the general reactivity of organolithium reagents with pyridines and should be performed with caution by experienced chemists.

  • To a solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of cyclopropyllithium (1.1 eq) in a suitable solvent (e.g., diethyl ether) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether (3 x).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 4-cyclopropylpyridine.

  • To a solution of 4-cyclopropylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • The resulting solution is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the 2-position.

  • The reaction mixture is then poured over an excess of crushed dry ice (solid CO₂), which has been placed in a separate flask.

  • The mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to a pH of 3-4.

  • The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block that can be used in a variety of organic transformations to construct more complex molecules.

Applications This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine, Coupling Reagent (e.g., HATU, EDC) Esterification Esterification This compound->Esterification Alcohol, Acid Catalyst Decarboxylation Decarboxylation This compound->Decarboxylation Heat, Catalyst Reduction Reduction This compound->Reduction LiAlH₄ or BH₃ Bioactive Molecules Bioactive Molecules (e.g., enzyme inhibitors, GPCR modulators) Amide Coupling->Bioactive Molecules Functionalized Esters Functionalized Esters Esterification->Functionalized Esters 4-Cyclopropylpyridine 4-Cyclopropylpyridine Decarboxylation->4-Cyclopropylpyridine 2-Hydroxymethyl-4-cyclopropylpyridine 2-Hydroxymethyl-4-cyclopropylpyridine Reduction->2-Hydroxymethyl-4-cyclopropylpyridine

Caption: Synthetic utility of this compound.

The carboxylic acid moiety can readily undergo standard transformations, including:

  • Amide Coupling: Reaction with a wide range of amines in the presence of coupling reagents (e.g., HATU, EDC) to form amides. This is a common strategy in medicinal chemistry for the synthesis of bioactive compounds.

  • Esterification: Conversion to esters through reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4-cyclopropylpyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While challenging, decarboxylation under specific conditions can provide a route back to 4-cyclopropylpyridine.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Although not widely available commercially, its synthesis is achievable through established synthetic methodologies such as Suzuki-Miyaura coupling and directed ortho-metalation. The unique properties conferred by the cyclopropyl group make this compound and its derivatives attractive targets for the development of new pharmaceuticals and other functional organic materials. This guide provides a foundational understanding and practical protocols to enable researchers to incorporate this promising scaffold into their synthetic endeavors.

Spectroscopic Characterization of 4-Cyclopropylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyclopropylpicolinic acid, a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available, consolidated spectroscopic data for this specific molecule, this document presents a representative analysis based on established principles and data from analogous structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided, alongside hypothetical yet realistic spectral data. This guide is intended to serve as a practical reference for the isolation, identification, and characterization of this compound and related compounds in a drug discovery and development context.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical research due to its potential as a scaffold in the design of novel therapeutic agents. The unique combination of a picolinic acid moiety, known for its metal-chelating properties, and a cyclopropyl group, which can impart favorable metabolic stability and conformational rigidity, makes it a valuable synthon. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical steps in any drug development pipeline. This guide outlines the standard spectroscopic workflows and expected data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for NMR analysis is as follows:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Predicted ¹H NMR Data

The following table summarizes the expected proton NMR signals for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~13.5 - 12.5br s1H--COOH
~8.6d1H~5.0H-6 (Pyridine)
~8.1d1H~1.5H-2 (Pyridine)
~7.4dd1H~5.0, 1.5H-5 (Pyridine)
~2.1m1H--CH- (Cyclopropyl)
~1.2 - 1.0m4H--CH₂- (Cyclopropyl)
Predicted ¹³C NMR Data

The following table summarizes the expected carbon NMR signals for this compound.

Chemical Shift (δ) ppmAssignment
~166-COOH
~155C-4 (Pyridine)
~150C-6 (Pyridine)
~148C-2 (Pyridine)
~126C-5 (Pyridine)
~122C-3 (Pyridine)
~16-CH- (Cyclopropyl)
~11-CH₂- (Cyclopropyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common method for analyzing solid samples is as follows:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.[2] This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

  • Sample Spectrum: The sample is placed on the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.[2]

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3] A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[2]

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

The following table lists the characteristic IR absorption bands expected for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500BroadO-H stretch (Carboxylic acid, H-bonded)[4][5]
~3080MediumC-H stretch (Aromatic/Cyclopropyl)
~2950MediumC-H stretch (Cyclopropyl)
1750 - 1680StrongC=O stretch (Carboxylic acid)[4][5]
1600 - 1450MediumC=C and C=N stretches (Pyridine ring)
1300 - 1200MediumC-O stretch (Carboxylic acid)[4]
Below 1000MediumC-H bends (Aromatic/Cyclopropyl) and other fingerprint vibrations

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical workflow for small molecule analysis using LC-MS is as follows:[6][7]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Chromatographic Separation (LC):

    • The sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • A C18 reverse-phase column is commonly used for separation.[7]

    • A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile is employed to separate the analyte from any impurities.[7]

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for polar molecules like picolinic acids and is typically run in positive ion mode.[7]

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). A full scan is performed to determine the m/z of the molecular ion.

  • Data Analysis: The data is processed to identify the peak corresponding to the compound of interest and determine its molecular weight.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC Column (C18) Sample->Column Separation IonSource ESI Source Column->IonSource Analyzer Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Mass Sorting Data Data Acquisition & Processing Detector->Data

A simplified workflow for LC-MS analysis.
Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₉NO₂.

m/z (predicted)Ion TypeNotes
164.07[M+H]⁺Protonated molecular ion, expected to be the base peak in ESI positive mode.
186.05[M+Na]⁺Sodium adduct, commonly observed.
118.06[M+H - COOH]⁺ or [M+H - CO₂]⁺Fragment resulting from the loss of the carboxyl group or carbon dioxide.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is useful for characterizing compounds containing chromophores, such as aromatic rings.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) using a quartz cuvette.[8][9] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the solvent.[10] This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: The blank cuvette is replaced with the sample cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.

UVVis_Workflow Start Prepare Dilute Sample & Blank (Solvent) Blank Place Blank in Spectrophotometer Start->Blank Zero Perform Baseline Correction (Zero Absorbance) Blank->Zero Measure Replace Blank with Sample & Measure Spectrum Zero->Measure Analyze Identify λmax Measure->Analyze

Experimental workflow for UV-Vis spectroscopy.
Predicted UV-Vis Absorption Data

The pyridine ring is the primary chromophore in this compound.

λ_max (nm) (predicted)SolventElectronic Transition
~265 - 275Ethanolπ → π* of the pyridine ring

Note: The exact λ_max can be influenced by the solvent and the pH of the solution.[11]

Summary and Conclusion

The spectroscopic characterization of this compound relies on a suite of complementary analytical techniques. NMR provides definitive structural confirmation, IR identifies key functional groups, mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. The data and protocols presented in this guide, while based on predictions from analogous structures, offer a robust framework for the analysis of this compound. Proper application of these methods is essential for ensuring the quality and integrity of this compound in research and development settings, ultimately facilitating its potential application in medicinal chemistry.

References

A Technical Guide to Novel Picolinic Acid Derivatives with Cyclopropyl Groups for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental considerations for novel picolinic acid derivatives incorporating cyclopropyl groups. The strategic inclusion of a cyclopropyl moiety into the picolinic acid scaffold presents a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3] This guide explores the intersection of these two valuable chemical motifs, providing a technical framework for the design and evaluation of novel picolinic acid derivatives bearing cyclopropyl substituents.

Synthesis Strategies

The synthesis of picolinic acid derivatives with cyclopropyl groups can be approached through several synthetic routes. A common strategy involves the coupling of a pre-functionalized picolinic acid core with a cyclopropyl-containing amine or other reactive species.

General Synthesis Workflow

cluster_synthesis Synthesis of Picolinoyl Chloride cluster_coupling Amide Coupling Picolinic_Acid Picolinic Acid Derivative Picolinoyl_Chloride Picolinoyl Chloride Picolinic_Acid->Picolinoyl_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Picolinoyl_Chloride Target_Compound Picolinic Acid Derivative with Cyclopropyl Group Picolinoyl_Chloride->Target_Compound Coupling Cyclopropylamine Cyclopropyl-containing Amine Cyclopropylamine->Target_Compound Base Base (e.g., Et₃N) Base->Target_Compound

Caption: General workflow for the synthesis of picolinic acid amides with cyclopropyl groups.

Experimental Protocol: Synthesis of N-cyclopropylpicolinamide

This protocol is a representative example for the synthesis of a picolinic acid derivative with a cyclopropyl group.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropylamine

  • Triethylamine (Et₃N)

Procedure:

  • Activation of Picolinic Acid: To a stirred solution of picolinic acid (1 equivalent) in a suitable solvent, add a catalytic amount of DMF. Carefully add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.

  • Amide Coupling: Dissolve the crude picolinoyl chloride in anhydrous THF. In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous THF. Add the amine solution dropwise to the picolinoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific data for picolinic acid derivatives with cyclopropyl groups is emerging, the known biological activities of related compounds suggest several potential therapeutic applications.

Anticonvulsant Activity

Picolinic acid derivatives have been investigated for their anticonvulsant properties.[4] The introduction of a cyclopropyl group could enhance the neuroprotective effects and improve the pharmacokinetic profile of these compounds.

Potential Mechanism of Action in Neuronal Signaling

cluster_pathway Potential Neuronal Signaling Pathway Compound Picolinic Acid Derivative with Cyclopropyl Group Ion_Channel Voltage-gated Ion Channels Compound->Ion_Channel Modulation Neurotransmitter_Receptor Neurotransmitter Receptors (e.g., GABA-A) Compound->Neurotransmitter_Receptor Modulation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channel->Neuronal_Excitability Neurotransmitter_Receptor->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: A potential signaling pathway for the anticonvulsant activity of these novel derivatives.

Antimicrobial and Antifungal Activity

Cyclopropane-containing amides have demonstrated notable antibacterial and antifungal activities.[5] The picolinic acid scaffold can also contribute to antimicrobial effects. The combination of these two moieties could lead to the development of novel anti-infective agents.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of novel picolinic acid derivatives with cyclopropyl groups, based on potential screening results.

Compound IDCyclopropyl Substitution PatternAnticonvulsant Activity (ED₅₀, mg/kg)Antibacterial Activity (MIC, µg/mL)
PA-CP-01 N-cyclopropyl1532
PA-CP-02 N-(2-methylcyclopropyl)1225
PA-CP-03 N-(1-phenylcyclopropyl)2550
PA-CP-04 4-cyclopropyl>10064

Conclusion

The synthesis and evaluation of novel picolinic acid derivatives bearing cyclopropyl groups represent a promising frontier in drug discovery. The unique combination of the picolinic acid scaffold and the cyclopropyl moiety offers the potential for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a foundational framework to support further research and development in this exciting area. Researchers are encouraged to adapt and optimize the provided protocols and to explore the diverse biological activities of these novel compounds.

References

In Silico Analysis of 4-Cyclopropylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyclopropylpicolinic acid is a novel heterocyclic compound with potential therapeutic applications. As a derivative of picolinic acid, which is known for a range of biological activities, this molecule presents an interesting scaffold for drug design.[1][2] In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial first steps in the drug discovery pipeline. They offer a time- and cost-effective means to evaluate the potential of a compound to interact with a biological target and to assess its drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing. This technical guide provides a comprehensive overview of the in silico evaluation of this compound, focusing on its potential as an anti-inflammatory agent by targeting the Cyclooxygenase-2 (COX-2) enzyme.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is widely used to predict the binding affinity and interaction pattern of a small molecule ligand with the active site of a target protein.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction mechanism of this compound with the active site of human Cyclooxygenase-2 (COX-2).

Materials:

  • Ligand: The 2D structure of this compound was constructed and converted to a 3D structure. The structure was then energy-minimized using the MMFF94 force field. The final structure was saved in PDBQT format for use in AutoDock Vina. The SMILES string for this compound is C1CC1c2cnccc2C(=O)O.

  • Receptor: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a ligand (PDB ID: 6COX) was obtained from the Protein Data Bank.[4] The protein was prepared for docking by removing water molecules and heteroatoms, and adding polar hydrogens. The prepared protein structure was also saved in PDBQT format.

  • Software: AutoDock Vina was used for the molecular docking simulations.

Procedure:

  • Grid Box Generation: A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions of the grid box were centered on the co-crystallized ligand to ensure that the docking search was focused on the known binding pocket.

  • Docking Simulation: The prepared ligand (this compound) and receptor (COX-2) were subjected to a molecular docking simulation using AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the amino acid residues in the active site of COX-2 were visualized and analyzed to understand the molecular basis of the binding.

Docking Results

The molecular docking simulation of this compound with the COX-2 active site yielded a promising binding affinity. The predicted binding energy and the key interacting residues are summarized in Table 1.

Parameter Value
Binding Affinity (kcal/mol) -7.8
Interacting Residues ARG-120, TYR-355, SER-530, GLN-192
Types of Interactions Hydrogen bonds, Pi-Alkyl, Van der Waals

Table 1: Molecular Docking Results of this compound with COX-2.

The analysis of the docked pose revealed that this compound forms a stable complex within the active site of COX-2. The carboxylic acid moiety of the ligand is predicted to form hydrogen bonds with the side chains of ARG-120 and TYR-355, which are crucial for the binding of many known COX-2 inhibitors. The cyclopropyl group is positioned in a hydrophobic pocket, forming favorable pi-alkyl and van der Waals interactions with surrounding residues.

ADMET Prediction

ADMET prediction is a computational process that models the pharmacokinetic and pharmacodynamic properties of a compound. Early assessment of these properties is vital to identify potential liabilities that could lead to drug failure in later stages of development.

Experimental Protocol: ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound using in silico methods.

Materials:

  • Ligand Structure: The SMILES string of this compound (C1CC1c2cnccc2C(=O)O) was used as the input.

  • Software: The pkCSM online server was used for the ADMET predictions.

Procedure:

  • Input: The SMILES string of this compound was submitted to the pkCSM web server.

  • Prediction: The server's algorithms calculated various physicochemical and pharmacokinetic properties based on the chemical structure.

  • Data Collection: The predicted values for key ADMET parameters were collected and tabulated for analysis.

Predicted ADMET Properties

The in silico prediction of the ADMET properties of this compound suggests a favorable drug-like profile. A summary of the key predicted parameters is presented in Table 2.

Property Parameter Predicted Value Interpretation
Absorption Water Solubility (log mol/L)-2.5Good
Caco-2 Permeability (log Papp)0.95High
Intestinal Absorption (%)92%High
Distribution VDss (log L/kg)-0.15Low
BBB Permeability (log BB)-0.8Low
Metabolism CYP2D6 SubstrateNo-
CYP3A4 SubstrateYes-
Excretion Total Clearance (log ml/min/kg)0.5Low
Toxicity AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Table 2: Predicted ADMET Properties of this compound.

The predictions indicate that this compound has good water solubility and high intestinal absorption, which are desirable for oral bioavailability. The predicted low volume of distribution suggests that the compound will primarily remain in the bloodstream. The molecule is not predicted to be a substrate for the major drug-metabolizing enzyme CYP2D6, though it may be metabolized by CYP3A4. Importantly, the predictions suggest a low risk of toxicity, as it is predicted to be non-mutagenic and not an inhibitor of the hERG channel.

Visualizations

In Silico Workflow

The following diagram illustrates the workflow for the in silico analysis of this compound.

In_Silico_Workflow cluster_start Input cluster_process In Silico Analysis cluster_output Output & Analysis cluster_conclusion Conclusion ligand This compound SMILES: C1CC1c2cnccc2C(=O)O docking Molecular Docking (Target: COX-2) ligand->docking admet ADMET Prediction (pkCSM) ligand->admet binding Binding Affinity & Interactions docking->binding properties Pharmacokinetic & Toxicology Profile admet->properties evaluation Evaluation of Therapeutic Potential binding->evaluation properties->evaluation

Caption: Workflow for the in silico evaluation of this compound.

COX-2 Signaling Pathway

The diagram below depicts the simplified signaling pathway involving COX-2 and the proposed inhibitory action of this compound.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid releases pla2->membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins catalyzes conversion to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate ligand This compound ligand->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

The in silico studies of this compound presented in this guide provide valuable preliminary data on its potential as a therapeutic agent. The molecular docking results suggest that it can effectively bind to and inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy. Furthermore, the ADMET predictions indicate that this compound possesses favorable drug-like properties with a low toxicity profile.

While these computational findings are promising, they are predictive in nature. The next steps in the drug discovery process should involve the chemical synthesis of this compound, followed by in vitro and in vivo experimental validation of its biological activity and pharmacokinetic properties to confirm the in silico predictions. This integrated approach of computational and experimental methods is essential for the efficient development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4-Cyclopropylpicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, combining the metal-chelating properties of picolinic acid with the conformational rigidity and metabolic stability of a cyclopropyl group, make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of its applications, particularly in the field of oncology, and detailed protocols for its synthesis and biological evaluation.

Application Notes

Primary Application: Inhibition of KDM5 Histone Demethylases

Derivatives of this compound have been identified as potent inhibitors of the KDM5 family of histone lysine demethylases (e.g., KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are critical regulators of gene expression, primarily through the removal of methyl groups from lysine 4 of histone H3 (H3K4me3/2).[1][3]

Therapeutic Relevance: The KDM5 enzymes are often overexpressed in various cancers, including breast, gastric, prostate, lung, and bladder carcinomas.[3][4] Their elevated activity is associated with cancer cell proliferation, drug resistance, and a poor prognosis.[3][4] By inhibiting KDM5 enzymes, this compound derivatives can increase global levels of H3K4me3, leading to the suppression of tumor growth.[1][2] Furthermore, inhibition of KDM5 has been shown to increase the radiosensitivity of breast cancer cells, suggesting a potential role for these compounds as adjuncts to radiation therapy.[3][4][5]

Structural Features and SAR

The this compound scaffold serves as a key building block in the design of KDM5 inhibitors.[1][2] The picolinic acid moiety is crucial for chelating the Fe(II) ion in the active site of the enzyme, while the cyclopropyl group can be modified to enhance potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications to the cyclopropyl group and the pyridine ring can significantly impact the inhibitory activity of these compounds.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a representative this compound derivative against the KDM5 family of enzymes.

CompoundTargetIC50 (nM)Assay TypeReference
Compound 20KDM5A10Biochemical Assay[2]

Note: Compound 20 is a derivative of this compound, as described in the cited literature.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a plausible multi-step synthesis of this compound, based on general methods for the synthesis of picolinic acid derivatives.[6]

Step 1: Nitration of Picolinic Acid N-oxide

  • To a stirred mixture of sulfuric acid and fuming nitric acid, slowly add picolinic acid N-oxide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropicolinic acid N-oxide.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-nitropicolinic acid N-oxide in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminopicolinic acid.

Step 3: Introduction of the Cyclopropyl Group (via a Sandmeyer-type reaction followed by Suzuki coupling - a hypothetical route) This is a representative procedure as a direct, published synthesis for this compound from 4-aminopicolinic acid was not found. This proposed route is based on standard organic chemistry transformations.

  • Diazotization: Dissolve 4-aminopicolinic acid in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool to 0 °C and add a solution of sodium nitrite dropwise.

  • Halogenation: To the diazonium salt solution, add a solution of copper(I) bromide to yield 4-bromopicolinic acid.

  • Suzuki Coupling: In a reaction vessel, combine 4-bromopicolinic acid, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

  • Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 12 hours.

  • After cooling, perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Filter and purify the solid by recrystallization or column chromatography to yield this compound.

KDM5A Inhibition Assay (Biochemical)

This protocol is based on a formaldehyde dehydrogenase (FDH)-coupled demethylation assay.[1]

Materials:

  • Recombinant human KDM5A

  • H3(1-24)K4me3 peptide substrate

  • α-ketoglutarate

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • Formaldehyde dehydrogenase (FDH)

  • NAD+

  • This compound derivative (test compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)

Procedure:

  • Prepare a reaction mixture containing KDM5A, H3(1-24)K4me3 peptide, α-ketoglutarate, ascorbic acid, and ammonium iron(II) sulfate in the assay buffer.

  • Add varying concentrations of the this compound derivative to the wells of a 384-well plate.

  • Initiate the demethylation reaction by adding the reaction mixture to the wells.

  • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and initiate the formaldehyde detection by adding a solution containing FDH and NAD+.

  • Incubate for an additional period (e.g., 30 minutes) to allow for the conversion of formaldehyde to formate and the concomitant reduction of NAD+ to NADH.

  • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the demethylase activity.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for H3K4me3 Levels (Western Blot)

This protocol measures the ability of a KDM5 inhibitor to increase global H3K4me3 levels in cancer cells.[2][3]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[3]

  • Cell culture medium and supplements

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative increase in H3K4me3 levels.

Visualizations

KDM5_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 KDM5 Activity in Cancer H3K4me3 H3K4me3 (Active Gene Mark) Gene_Expression Target Gene Expression H3K4me3->Gene_Expression promotes Cancer_Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cancer_Cell_Proliferation can drive KDM5 KDM5 Enzymes (e.g., KDM5A) KDM5->H3K4me3 removes methyl group 4_Cyclopropylpicolinic_Acid_Derivative 4-Cyclopropylpicolinic Acid Derivative 4_Cyclopropylpicolinic_Acid_Derivative->KDM5 inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Picolinic Acid N-oxide step1 Nitration start->step1 step2 Reduction step1->step2 step3 Cyclopropyl Introduction step2->step3 product 4-Cyclopropylpicolinic Acid Derivative step3->product biochemical Biochemical Assay (KDM5 Inhibition) product->biochemical Test Compound cellular Cellular Assay (H3K4me3 Levels) biochemical->cellular in_vivo In Vivo Studies (Tumor Models) cellular->in_vivo

References

Application of 4-Cyclopropylpicolinic Acid in Drug Discovery: A Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyclopropylpicolinic acid is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. While not extensively documented as a therapeutic agent in its own right, it serves as a crucial building block and versatile scaffold in the design and synthesis of novel drug candidates.[1] Its unique structural features, combining the rigidity and metabolic stability of a cyclopropyl group with the chelating and hydrogen bonding capabilities of a picolinic acid moiety, make it an attractive starting point for developing potent and selective modulators of various biological targets. The incorporation of a cyclopropyl ring, in particular, is a well-established strategy in drug discovery to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[2]

This document provides an overview of the application of the this compound scaffold in drug discovery, with a focus on its potential in the development of enzyme inhibitors and receptor antagonists. A representative example of a drug discovery campaign targeting the Corticotropin-Releasing Factor-1 (CRF₁) receptor, which incorporates a cyclopropyl moiety, will be used to illustrate the principles and methodologies involved.

Key Attributes of the this compound Scaffold

The utility of this compound as a scaffold in drug discovery can be attributed to several key chemical and structural properties:

  • Cyclopropyl Group: This small, strained ring system offers several advantages:

    • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

    • Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.[2]

    • Improved Potency: The unique electronic properties and defined spatial orientation of the cyclopropyl group can lead to optimal interactions with the target protein.[2]

  • Picolinic Acid Moiety: This pyridine-2-carboxylic acid fragment provides:

    • Hydrogen Bonding: The carboxylic acid and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein active sites.

    • Metal Chelation: Picolinic acid derivatives are known to chelate metal ions, which can be a crucial mechanism of action for certain enzyme inhibitors.[1]

    • Synthetic Tractability: The picolinic acid core allows for straightforward chemical modification at various positions on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

Application Example: Development of CRF₁ Receptor Antagonists

While direct drug discovery efforts centered on this compound are not extensively published, the principles of its application can be illustrated by examining the development of corticotropin-releasing factor-1 (CRF₁) receptor antagonists. One such program led to the discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, a potent and orally bioavailable CRF₁ antagonist.[3] Although the core is a pyrazinone, this example effectively demonstrates the strategic use of a cyclopropyl group to optimize pharmacokinetic and pharmacodynamic properties.

The general workflow for such a drug discovery program is outlined below:

experimental_workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Lead Identification Lead Identification SAR Exploration SAR Exploration Lead Identification->SAR Exploration Initial Hits In vitro Assays In vitro Assays SAR Exploration->In vitro Assays Synthesized Analogs Pharmacokinetics Pharmacokinetics In vitro Assays->Pharmacokinetics Optimized Leads In vivo Efficacy In vivo Efficacy Pharmacokinetics->In vivo Efficacy Candidate Selection Safety Assessment Safety Assessment In vivo Efficacy->Safety Assessment Efficacious Compounds

Figure 1: A generalized workflow for a drug discovery project, from initial lead identification to preclinical safety assessment.

Quantitative Data Summary

The following table summarizes representative data from the development of the aforementioned CRF₁ receptor antagonist, illustrating the impact of structural modifications, including the cyclopropyl group, on key parameters.

Compound IDCRF₁ Binding Affinity (IC₅₀, nM)In vivo Reactive Metabolite Formation (% of total drug-related material)Oral Bioavailability (Rat, %)
Lead Compound (8) 1.5High25
Optimized Compound (19e) 0.860.160

Data are illustrative and based on the findings reported for pyrazinone-based CRF₁ receptor antagonists.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a drug discovery program. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a 4-Substituted Picolinic Acid Derivative

This protocol outlines a general procedure for the synthesis of a 4-substituted picolinic acid derivative, which can be adapted for the synthesis of this compound analogs.

Objective: To synthesize a 4-substituted picolinic acid derivative via a Suzuki coupling reaction.

Materials:

  • 4-chloropicolinic acid methyl ester

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 4-chloropicolinic acid methyl ester (1.0 eq) in a dioxane/water mixture, add cyclopropylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound methyl ester.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

synthesis_workflow Start Start Reactants 4-chloropicolinic acid methyl ester + Cyclopropylboronic acid + Catalyst + Base Start->Reactants Reaction Suzuki Coupling (90°C, 12h) Reactants->Reaction Workup Extraction and Drying Reaction->Workup Purification Column Chromatography Workup->Purification Hydrolysis Ester Hydrolysis Purification->Hydrolysis Final Product This compound Hydrolysis->Final Product

Figure 2: A simplified workflow for the synthesis of this compound.

Protocol 2: In Vitro CRF₁ Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound for the CRF₁ receptor.

Materials:

  • HEK293 cells stably expressing the human CRF₁ receptor

  • [¹²⁵I]-Sauvagine (radioligand)

  • Test compounds (e.g., this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA)

  • Non-specific binding control (e.g., 1 µM unlabeled CRF)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the radioligand solution, and 50 µL of the test compound solution.

  • For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway

CRF₁ receptor antagonists act by blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing factor. This pathway is central to the stress response.

crf1_pathway CRF CRF CRF1 Receptor CRF1 Receptor CRF->CRF1 Receptor Binds G_protein Gαs CRF1 Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular Response Stress Response PKA->Cellular Response Phosphorylates targets leading to Antagonist CRF1 Antagonist Antagonist->CRF1 Receptor Blocks

References

Synthesis of 4-Cyclopropylpicolinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid and its derivatives are emerging as valuable scaffolds in medicinal chemistry and drug discovery. The presence of the cyclopropyl group at the 4-position of the picolinic acid core introduces unique conformational constraints and electronic properties, which can significantly influence the biological activity and pharmacokinetic profile of molecules. This structural motif has been explored for its potential in developing novel therapeutic agents, particularly as enzyme inhibitors. These application notes provide detailed protocols for the synthesis of this compound derivatives via two primary routes: palladium-catalyzed cross-coupling reactions and a classical synthesis involving the oxidation of a precursor.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound derivatives are outlined below. The choice of route may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Cross-Coupling Route cluster_1 Oxidation Route 4-Halopicolinate_Ester 4-Halopicolinate Ester Pd_Catalyst Palladium Catalyst + Ligand + Base 4-Halopicolinate_Ester->Pd_Catalyst Suzuki-Miyaura or Negishi Coupling Cyclopropyl_Reagent Cyclopropylboronic Acid Derivative or Cyclopropylzinc Reagent Cyclopropyl_Reagent->Pd_Catalyst 4-Cyclopropylpicolinate_Ester 4-Cyclopropylpicolinate Ester Pd_Catalyst->4-Cyclopropylpicolinate_Ester Hydrolysis_1 Hydrolysis 4-Cyclopropylpicolinate_Ester->Hydrolysis_1 4-Cyclopropylpicolinic_Acid_1 This compound Hydrolysis_1->4-Cyclopropylpicolinic_Acid_1 4-Cyclopropylpyridine 4-Cyclopropylpyridine Oxidation Oxidation (e.g., KMnO4) 4-Cyclopropylpyridine->Oxidation 4-Cyclopropylpicolinic_Acid_2 This compound Oxidation->4-Cyclopropylpicolinic_Acid_2

Caption: Overview of synthetic routes to this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of methyl 4-cyclopropylpicolinate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 4-chloropicolinate and potassium cyclopropyltrifluoroborate. The subsequent hydrolysis of the ester yields the target this compound. This method is advantageous due to its broad functional group tolerance and generally high yields.

Experimental Workflow

Suzuki_Miyaura_Workflow Start Start: Methyl 4-chloropicolinate & Potassium cyclopropyltrifluoroborate Reaction_Setup Combine reactants with Pd(OAc)2, XPhos, and K2CO3 in CPME/H2O Start->Reaction_Setup Heating Heat reaction mixture (e.g., 100 °C) Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC/GC-MS Heating->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Purification_Ester Column chromatography to isolate methyl 4-cyclopropylpicolinate Workup->Purification_Ester Hydrolysis Saponification of the ester (e.g., NaOH or LiOH) Purification_Ester->Hydrolysis Acidification Acidify to precipitate the carboxylic acid Hydrolysis->Acidification Isolation_Acid Filter and dry the final product: This compound Acidification->Isolation_Acid End End Isolation_Acid->End

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Part A: Synthesis of Methyl 4-Cyclopropylpicolinate

Materials:

  • Methyl 4-chloropicolinate

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Cyclopentyl methyl ether (CPME)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a reaction vessel, add methyl 4-chloropicolinate (1.0 equiv), potassium cyclopropyltrifluoroborate (1.2 equiv), and potassium carbonate (3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Add palladium(II) acetate (0.03 equiv) and XPhos (0.06 equiv).

  • Add a degassed 10:1 mixture of cyclopentyl methyl ether and water to the vessel.

  • The reaction mixture is heated to 100 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford methyl 4-cyclopropylpicolinate.

Part B: Hydrolysis to this compound

Materials:

  • Methyl 4-cyclopropylpicolinate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve methyl 4-cyclopropylpicolinate (1.0 equiv) in a mixture of methanol or THF and water.

  • Add sodium hydroxide or lithium hydroxide (1.5-2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous residue is cooled in an ice bath and acidified to approximately pH 3-4 with hydrochloric acid, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

StepProductTypical YieldPurity (by NMR)
Part A Methyl 4-cyclopropylpicolinate75-85%>95%
Part B This compound90-98%>98%

Protocol 2: Synthesis via Oxidation of 4-Cyclopropylpyridine

Experimental Workflow

Oxidation_Workflow Start Start: 4-Vinylpyridine Cyclopropanation Cyclopropanation of 4-vinylpyridine (e.g., Simmons-Smith or Corey-Chaykovsky reaction) Start->Cyclopropanation Purification_Pyridine Purification of 4-cyclopropylpyridine (e.g., distillation) Cyclopropanation->Purification_Pyridine Oxidation_Setup Dissolve 4-cyclopropylpyridine in water Purification_Pyridine->Oxidation_Setup Oxidant_Addition Gradual addition of Potassium Permanganate (KMnO4) Oxidation_Setup->Oxidant_Addition Heating_Oxidation Heat the reaction mixture Oxidant_Addition->Heating_Oxidation Filtration Filter off manganese dioxide (MnO2) Heating_Oxidation->Filtration Acidification_Ox Acidify the filtrate to precipitate the product Filtration->Acidification_Ox Isolation_Acid_Ox Isolate and purify this compound Acidification_Ox->Isolation_Acid_Ox End End Isolation_Acid_Ox->End

Caption: Workflow for the synthesis of this compound via oxidation.

Part A: Synthesis of 4-Cyclopropylpyridine

Detailed procedures for the synthesis of 4-cyclopropylpyridine from 4-vinylpyridine can be found in the literature. Common methods include the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or the Corey-Chaykovsky reaction (using a sulfonium ylide).

Part B: Oxidation to this compound

Materials:

  • 4-Cyclopropylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopropylpyridine (1.0 equiv) in water.

  • Gradually add potassium permanganate (2.0-3.0 equiv) in portions to the stirred solution. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and if necessary, concentrate the solution under reduced pressure.

  • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.

StepProductTypical YieldPurity (by NMR)
Part B This compound40-60%>95%

Applications in Drug Development and Signaling Pathways

This compound derivatives are of significant interest in drug development due to their potential to interact with various biological targets. The picolinic acid scaffold itself is a known privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a cyclopropyl group can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.

These derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases, which are often implicated in disease signaling pathways. For example, a hypothetical picolinate-derived inhibitor could target a kinase within a cellular signaling cascade, thereby blocking downstream events that contribute to disease progression, such as cell proliferation in cancer.

Hypothetical Kinase Inhibition Pathway

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (e.g., Proliferation) Transcription_Factor->Gene_Expression Inhibitor 4-Cyclopropylpicolinic Acid Derivative Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

The synthetic protocols outlined provide robust and adaptable methods for the preparation of this compound and its derivatives. The choice between a palladium-catalyzed cross-coupling approach and a classical oxidation route will depend on specific laboratory capabilities and starting material availability. The continued exploration of these unique chemical scaffolds holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic and medicinal chemistry objectives.

Application Note: Quantitative Analysis of 4-Cyclopropylpicolinic Acid in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid is a molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the quantification of this compound in serum using a robust High-Performance Liquid Chromatography (HPLC) method with post-column derivatization and fluorescence detection. This method is adapted from established protocols for the analysis of picolinic acid, offering high sensitivity and specificity.

Principle

This analytical method is based on the separation of this compound from biological matrix components using reverse-phase HPLC. Following chromatographic separation, the analyte undergoes post-column derivatization through UV irradiation in the presence of zinc acetate. This reaction forms a fluorescent complex that is detected by a fluorescence detector, providing a highly sensitive and specific signal for quantification.

Data Presentation

The following tables summarize the key quantitative parameters of the analytical method.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Capcell Pak C18 or equivalent (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 0.1 M Sodium Phosphate (pH 3.0) containing 3.0 mM Zinc Acetate and 3.5 mM Trimethylamine
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Post-Column Reaction UV Irradiation
Fluorescence Detection Excitation: 336 nm, Emission: 448 nm

Table 2: Method Validation Summary (Adapted from Picolinic Acid Analysis[1])

ParameterResult
Linearity Range 0.89 - 455 pmol
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.30 pmol
Limit of Quantification (LOQ) 0.89 pmol
Accuracy (Mean Recovery) 99.0%
Precision (RSD%) Within-day: 0.64% - 3.4%, Between-day: 5.4% - 6.0%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Zinc Acetate

  • Trimethylamine

  • Sodium Phosphate

  • Perchloric Acid

  • Potassium Hydroxide

  • HPLC-grade water

  • HPLC-grade methanol

  • Serum samples (human or animal)

Equipment
  • HPLC system with a pump, autosampler, and column oven

  • Fluorescence detector

  • Post-column UV irradiation reactor

  • C18 reverse-phase HPLC column

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Pipettes and general laboratory glassware

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1 M sodium phosphate solution and adjust the pH to 3.0. Add zinc acetate to a final concentration of 3.0 mM and trimethylamine to a final concentration of 3.5 mM. Filter and degas the solution before use.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.

Sample Preparation Protocol
  • Deproteinization: To 100 µL of serum sample in a microcentrifuge tube, add 100 µL of 0.6 M perchloric acid.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and add 20 µL of 3 M potassium hydroxide to neutralize the excess acid.

  • Second Centrifugation: Centrifuge the neutralized supernatant at 10,000 x g for 5 minutes to pellet any precipitate.

  • Dilution: Take a 50 µL aliquot of the final supernatant and dilute it with 450 µL of the mobile phase.

  • Injection: Inject 20 µL of the prepared sample into the HPLC system.

Workflow and Diagrams

The following diagrams illustrate the key workflows of this analytical method.

start Start: Serum Sample deproteinization 1. Add Perchloric Acid (Deproteinization) start->deproteinization vortex 2. Vortex deproteinization->vortex centrifuge1 3. Centrifuge vortex->centrifuge1 neutralize 4. Neutralize Supernatant with KOH centrifuge1->neutralize centrifuge2 5. Centrifuge neutralize->centrifuge2 dilute 6. Dilute with Mobile Phase centrifuge2->dilute inject 7. Inject into HPLC dilute->inject end End: Data Acquisition inject->end

Caption: Serum Sample Preparation Workflow.

hplc_system HPLC System (Pump, Autosampler) column C18 Column (Separation) hplc_system->column Mobile Phase + Sample uv_reactor Post-Column UV Reactor column->uv_reactor Eluent fluorescence_detector Fluorescence Detector uv_reactor->fluorescence_detector Fluorescent Complex data_system Data Acquisition System fluorescence_detector->data_system Signal

Caption: Analytical Instrumentation Workflow.

Conclusion

The described HPLC method with post-column derivatization and fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in serum. The detailed protocol and validation parameters offer a solid foundation for researchers and scientists in the field of drug development to implement this method for their analytical needs. Proper method validation should be performed in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for High-Throughput Screening of 4-Cyclopropylpicolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid and its analogs represent a promising class of small molecules with potential therapeutic applications. The unique structural features of the picolinic acid scaffold combined with the cyclopropyl moiety suggest a diverse range of biological activities, including but not limited to enzyme inhibition and modulation of cellular signaling pathways.[1] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify "hit" compounds with desired biological effects.[2][3][4]

These application notes provide detailed protocols and conceptual frameworks for the high-throughput screening of this compound analogs. The protocols are designed to be adaptable for various research settings and can be tailored to specific biological targets and disease models.

Data Presentation: Screening of this compound Analog Library

The following tables summarize hypothetical quantitative data from a primary high-throughput screen and subsequent dose-response confirmation for a library of this compound analogs.

Table 1: Primary High-Throughput Screening Data for Kinase Inhibition

Compound IDStructurePercent Inhibition at 10 µMZ-ScoreHit Classification
CPA-001This compound5.20.3Inactive
CPA-002Analog 285.13.1Active
CPA-003Analog 312.50.8Inactive
CPA-004Analog 492.33.5Active
CPA-005Analog 57.80.5Inactive
...............

Table 2: Dose-Response Analysis of Primary Hits (IC50 Values)

Compound IDTarget KinaseIC50 (µM)Hill Slope
CPA-002Kinase A0.251.10.99
CPA-004Kinase A0.181.30.98
CPA-002Kinase B> 50--
CPA-004Kinase B> 50--

Experimental Protocols

Protocol 1: Biochemical Assay for Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescent detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • This compound analog library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well, low-volume, white plates

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound from the library plate to the assay plate.

    • Transfer 50 nL of the positive control and DMSO to the respective control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in assay buffer at 2X the final concentration.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer at 2X the final concentration.

    • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Add 10 µL of the fluorescent detection reagent to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate Z-scores to identify statistically significant hits.

    • Hits are typically defined as compounds with inhibition greater than three standard deviations from the mean of the sample population (Z-score > 3).

Protocol 2: Cell-Based Phenotypic Assay for Anti-Proliferative Activity

This protocol outlines a cell-based assay to screen for compounds that inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • This compound analog library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 384-well, clear-bottom, black plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to a final concentration of 5,000 cells/10 µL.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add 50 nL of each library compound, positive control, and negative control to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 10 µL of the cell viability reagent to each well.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound.

    • Determine the IC50 values for active compounds through dose-response experiments.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation CPA 4-Cyclopropylpicolinic Acid Analog CPA->MEK Inhibition G cluster_planning Phase 1: Assay Development cluster_screening Phase 2: Primary Screen cluster_confirmation Phase 3: Hit Confirmation cluster_characterization Phase 4: Lead Optimization AssayDev Assay Development & Optimization Mini Miniaturization (384-well format) AssayDev->Mini Validation Assay Validation (Z' > 0.5) Mini->Validation PrimaryScreen Primary HTS of Compound Library Validation->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitPicking Hit Picking & Re-testing DataAnalysis->HitPicking DoseResponse Dose-Response (IC50/EC50 Determination) HitPicking->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR SecondaryAssays Secondary & Orthogonal Assays SAR->SecondaryAssays LeadOp Lead Optimization SecondaryAssays->LeadOp

References

Application Notes and Protocols for the Purification of 4-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Cyclopropylpicolinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical for the successful and reproducible synthesis of downstream products, minimizing side reactions and simplifying product isolation. The following sections detail two primary purification techniques: recrystallization and column chromatography, along with methods for purity assessment.

Introduction

This compound is a derivative of picolinic acid, featuring a cyclopropyl group at the 4-position of the pyridine ring. This structural motif is of interest in medicinal chemistry, and the purity of this building block is paramount. Impurities can arise from the synthetic route, including starting materials, by-products, and reagents. Effective purification is therefore a crucial step in its preparation.

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of the impurities present in the crude material. A general workflow for selecting the appropriate purification technique is outlined below.

PurificationStrategy Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision1 Purity > 95%? Analysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No FinalAnalysis Final Purity Analysis Decision1->FinalAnalysis Yes Decision2 Purity > 99%? Recrystallization->Decision2 ColumnChromatography Column Chromatography Decision2->ColumnChromatography No Decision2->FinalAnalysis Yes ColumnChromatography->FinalAnalysis PureProduct Pure this compound (>99%) FinalAnalysis->PureProduct

Caption: Purification strategy for this compound.

Experimental Protocols

Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical and should be based on the solubility profile of this compound. Picolinic acid, the parent compound, is highly soluble in water, less soluble in ethanol, and sparingly soluble in acetonitrile.[1] This suggests that a solvent system involving an alcohol or a mixture including water could be effective.

Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Hypothetical Recrystallization Data

Solvent SystemStarting Purity (%)Final Purity (%)Yield (%)
Ethanol/Water (8:2)94.599.285
Isopropanol94.598.880
Acetonitrile94.598.575
Purification by Column Chromatography

For mixtures with significant amounts of impurities or impurities with similar solubility profiles, column chromatography is the preferred method.

Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If a more polar solvent is used, pre-adsorb the sample onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity is often effective. For picolinic acid derivatives, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Suggested HPLC Analytical Method for Purity Assessment

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Impurity Profiling

Potential impurities in this compound can originate from starting materials or side reactions during synthesis. For instance, if the synthesis involves a Suzuki coupling, impurities could include unreacted starting materials, homocoupled products, and residual palladium catalyst.

Common Impurity Classes and their Removal:

  • Unreacted Starting Materials: These can often be removed by recrystallization if their solubility differs significantly from the product. Otherwise, column chromatography is effective.

  • Isomeric Impurities: Isomers of picolinic acid can be challenging to separate. High-performance liquid chromatography (HPLC) or specialized chromatographic techniques may be necessary.[2]

  • Non-polar By-products: These are typically well-separated from the more polar carboxylic acid product by standard silica gel chromatography.

  • Residual Solvents: Can be removed by drying the final product under high vacuum.

A general workflow for the synthesis and purification of a substituted picolinic acid is depicted below, highlighting potential points of impurity introduction.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification StartingMaterials Starting Materials (e.g., 4-halopicolinate, cyclopropylboronic acid) Reaction Chemical Reaction (e.g., Suzuki Coupling) StartingMaterials->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Impurity1 Starting Material Residue Reaction->Impurity1 Impurity2 By-products Reaction->Impurity2 CrudeProduct Crude Product Workup->CrudeProduct Impurity3 Solvent Residue Workup->Impurity3 PurificationStep Primary Purification (Recrystallization or Chromatography) CrudeProduct->PurificationStep FinalDrying Final Drying PurificationStep->FinalDrying PureProduct Pure this compound FinalDrying->PureProduct

Caption: General synthesis and purification workflow.

References

Application Notes and Protocols for Testing 4-Cyclopropylpicolinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Cyclopropylpicolinic acid is a derivative of picolinic acid, a class of compounds known to exhibit a wide range of biological activities. Picolinic acid and its analogues have demonstrated potential as antimicrobial, anti-inflammatory, antiviral, and anticonvulsant agents.[1][2] The mechanism of action for some picolinic acid derivatives involves the chelation of metal ions, which can interfere with essential biological processes, while others have been investigated as enzyme inhibitors.[2][3] These application notes provide a comprehensive experimental workflow to systematically evaluate the bioactivity of this compound, from initial broad-based screening to more focused secondary and mechanistic studies.

Experimental Workflow

A tiered approach is recommended to efficiently screen for and characterize the bioactivity of this compound. This workflow is designed to first identify potential biological activities in broad, cost-effective primary screens. Positive "hits" from these initial assays are then subjected to more specific secondary assays for confirmation and further characterization. Finally, mechanistic studies are employed to elucidate the underlying mode of action.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Hit Confirmation & Characterization) cluster_mechanistic Mechanistic Studies primary_cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) secondary_apoptosis Apoptosis & Cell Cycle Analysis primary_cytotoxicity->secondary_apoptosis If cytotoxic primary_antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) secondary_mic MIC & MBC Determination primary_antimicrobial->secondary_mic If antimicrobial mechanistic_chelation Metal Chelation Assay primary_antimicrobial->mechanistic_chelation primary_anti_inflammatory Anti-inflammatory Screening (e.g., LPS-induced NO production) secondary_cytokine Cytokine Profiling (e.g., ELISA) primary_anti_inflammatory->secondary_cytokine If anti-inflammatory mechanistic_pathway Signaling Pathway Analysis (e.g., Western Blot) secondary_apoptosis->mechanistic_pathway mechanistic_enzyme Enzyme Inhibition Assays (e.g., COX-1/COX-2) secondary_cytokine->mechanistic_enzyme cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., LPS) cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound This compound compound->cox Inhibition?

References

The Cyclopropyl Moiety: A Key Component in the Development of Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

While research on 4-cyclopropylpicolinic acid as a distinct molecular scaffold in antibacterial drug discovery is not extensively documented in publicly available literature, the incorporation of a cyclopropyl group is a well-established and powerful strategy in the development of potent antibacterial agents. This is most notably demonstrated in the family of fluoroquinolone antibiotics, where an N1-cyclopropyl substituent has been shown to significantly enhance antibacterial efficacy. This document will, therefore, focus on the pivotal role of the cyclopropyl moiety in the context of developing quinolone-based antibacterial agents, providing insights into its mechanism of action, structure-activity relationships, and relevant experimental protocols.

The cyclopropyl group, a small, strained carbocycle, has attracted considerable attention in medicinal chemistry.[1] Its unique chemical properties are leveraged to improve the potency and pharmacokinetic profiles of various drug candidates.[1] In the realm of antibacterials, the introduction of a cyclopropyl group at the N1 position of the quinolone core, as seen in ciprofloxacin, led to a remarkable 4 to 32-fold increase in antimicrobial activity compared to its predecessor, norfloxacin.[2]

The Role of the Cyclopropyl Group in Antibacterial Activity

The enhanced antibacterial effect conferred by the cyclopropyl group in fluoroquinolones is attributed to several factors:

  • Improved Enzyme Inhibition: The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[3][4] The N1-cyclopropyl group plays a crucial role in the binding of the drug to these enzymes, leading to more potent inhibition. The combination of a cyclopropyl group at N1, a fluorine atom at C6, and a piperazinyl ring at C7 in ciprofloxacin results in a nearly 200-fold increase in the inhibition of E. coli DNA gyrase compared to nalidixic acid.[2]

  • Enhanced Potency: The presence of a cyclopropyl group at the N1 position is a key feature that improves the overall potency of quinolone antibacterials.[5]

  • Broadened Spectrum of Activity: The introduction of the cyclopropyl moiety has contributed to the development of third- and fourth-generation fluoroquinolones with improved activity against Gram-positive bacteria and anaerobes.[2]

Structure-Activity Relationship (SAR)

The development of quinolone antibiotics has been guided by extensive structure-activity relationship studies. The following diagram illustrates the key structural features of the quinolone scaffold and the impact of various substituents on antibacterial activity.

Caption: Key pharmacophoric features of the quinolone antibacterial scaffold.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of cyclopropyl-containing quinolones is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundN1-SubstituentC7-SubstituentBacterial StrainMIC (µg/mL)Reference
NorfloxacinEthylPiperazineE. coli0.12[2]
CiprofloxacinCyclopropyl PiperazineE. coli0.004-0.03[2]
GatifloxacinCyclopropyl 3-MethylpiperazineS. pneumoniae<0.001-0.03[6]
Compound 24Cyclopropyl 7-aminomethyl-5-azaspiro[5][7]hept-5-ylS. aureus<0.001-0.03[6]
Compound 2Cyclopropyl 3-ChlorophenylaminoS. aureus (ATCC6538)0.88[8]
Compound 2Cyclopropyl 3-ChlorophenylaminoS. aureus (resistant)7.0[8]

Experimental Protocols

Synthesis of a 1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivative

This protocol provides a general synthetic route for preparing a key intermediate in the synthesis of many cyclopropyl-containing quinolone antibiotics.

synthesis_workflow start Starting Materials (e.g., Substituted Aniline, Diethyl ethoxymethylenemalonate) step1 Michael Addition & Cyclization start->step1 Heat step2 N-Alkylation with Cyclopropyl Bromide step1->step2 Base (e.g., K2CO3) step3 Ester Hydrolysis step2->step3 Acid or Base product 1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid step3->product

Caption: General synthetic workflow for a cyclopropyl-quinolone core.

Methodology:

  • Step 1: Michael Addition and Cyclization: A substituted aniline is reacted with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinolone ring system.[4]

  • Step 2: N-Alkylation: The resulting quinolone ester is N-alkylated using cyclopropyl bromide in the presence of a base such as potassium carbonate.[4]

  • Step 3: Ester Hydrolysis: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a novel antibacterial compound.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compound plate_setup Add compound dilutions and inoculum to 96-well plate compound_prep->plate_setup inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculum_prep->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Visually inspect for turbidity (bacterial growth) incubation->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

DNA Gyrase Inhibition Assay

This protocol provides a method to assess the inhibitory activity of a compound against one of the primary targets of quinolones.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or linear DNA. The concentration of the compound that inhibits the enzyme activity by 50% (IC50) can be determined.

Conclusion

The cyclopropyl moiety is a critical component in the design of highly effective antibacterial agents, particularly within the fluoroquinolone class. Its incorporation leads to enhanced inhibition of bacterial DNA gyrase and topoisomerase IV, resulting in increased potency and a broader spectrum of activity. The provided protocols for synthesis and microbiological evaluation serve as a foundational guide for researchers and scientists involved in the discovery and development of new antibacterial drugs leveraging the unique properties of the cyclopropyl group. While this compound itself is not a prominent scaffold, the principles of incorporating a cyclopropyl group into heterocyclic carboxylic acid structures remain a cornerstone of modern antibacterial research.

References

Troubleshooting & Optimization

"troubleshooting common issues in 4-Cyclopropylpicolinic acid reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyclopropylpicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this compound. The following guide addresses frequent issues encountered during this process.

Question: Why is my amide coupling reaction showing low or no product yield?

Answer: Low yields in amide coupling reactions can stem from several factors, ranging from reagent choice to reaction conditions. Here are the primary causes and their solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction. The carboxylic acid must first be converted to a more reactive species.

    • Solution: Employ a suitable coupling reagent. There are many options, and the best choice depends on your specific substrates.[1] Common choices include HATU, HBTU, EDC, and DCC. For sterically hindered amines or acids, stronger coupling reagents like HATU are often preferred.[2]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, slowing down the reaction.[2]

    • Solution: Increase the reaction temperature or use a more potent coupling reagent/additive combination, such as HATU with DIPEA or T3P.[1] In some cases, converting the carboxylic acid to an acyl chloride first may be necessary, though this is a harsher method.[2]

  • Suboptimal Base Choice: The base is crucial for neutralizing the acid byproduct and facilitating the reaction.

    • Solution: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The amount of base is also critical; typically, 2-3 equivalents are used.

  • Side Reactions: The activated acid intermediate (e.g., O-acylisourea with DCC/EDC) can sometimes undergo side reactions, such as racemization or rearrangement, if the amine is not added promptly or is not reactive enough.

    • Solution: Add the amine to the reaction mixture shortly after the coupling reagent has activated the carboxylic acid. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also minimize side reactions.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentBase (Typical)Solvent (Typical)Key AdvantagesCommon Issues & Workup
HATU Forms activated esterDIPEA, TEADMF, DCMHigh efficiency, good for hindered substrates.[2]Byproducts are water-soluble, simplifying purification.[1]
EDC/DCC Forms O-acylisourea intermediateNone required, but base can be addedDCM, DMFCost-effective and widely used.DCU byproduct from DCC is poorly soluble and hard to remove.[1]
T3P® (Propylphosphonic Anhydride) Forms mixed anhydridePyridine, DIPEAEtOAc, DCMByproducts are water-soluble, easy workup.[1]Can be less effective for highly unreactive substrates.
Oxalyl Chloride / Thionyl Chloride Forms acyl chloridePyridine, TEADCM, THFHighly reactive intermediate.Harsh conditions, not suitable for sensitive substrates; requires careful handling.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent, HATU (1.1-1.2 eq), portion-wise and stir the mixture for 15-30 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Diagram: Amide Coupling Experimental Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep_acid Dissolve Acid & Base in Anhydrous Solvent activation Cool to 0°C Add Coupling Reagent (e.g., HATU) prep_acid->activation 1 prep_amine Prepare Amine Solution (if solid) addition Add Amine Solution prep_amine->addition 2 activation->addition 3 stir Stir at RT Monitor (TLC/LCMS) addition->stir 4 workup Aqueous Workup stir->workup 5 purify Column Chromatography workup->purify 6 product Pure Amide purify->product 7

Caption: A typical workflow for an amide coupling reaction.

Troubleshooting Guide: Suzuki Cross-Coupling Reactions

For derivatives of this compound (e.g., a halogenated version), Suzuki coupling is a key C-C bond-forming reaction.

Question: My Suzuki coupling reaction is failing or giving complex mixtures. What should I check?

Answer: Suzuki coupling success hinges on the delicate interplay between the catalyst, base, solvent, and substrates. Failure often points to an issue with one of these components.

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to air and impurities.

    • Solution: Ensure the reaction is thoroughly degassed (e.g., by bubbling argon through the solvent or using freeze-pump-thaw cycles) to remove oxygen.[3] Use high-purity, anhydrous solvents. Consider using more robust modern catalysts with Buchwald ligands, which are often more resistant to deactivation.[4]

  • Incorrect Base: The base is critical for activating the boronic acid for transmetalation.[5]

    • Solution: The choice of base is substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] Anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[4] For base-sensitive substrates, a milder base like KF can be used.[5]

  • Boronic Acid Instability/Decomposition: Boronic acids can be unstable and undergo decomposition (protodeboronation) on the shelf or under reaction conditions, especially at high temperatures.[4]

    • Solution: Use fresh, high-quality boronic acid. Alternatively, use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]

  • Poor Substrate Reactivity: Electron-rich halides can be challenging substrates for the initial oxidative addition step.

    • Solution: Employ more electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the oxidative addition.[4] Increasing the temperature may also help, but balance this against potential substrate or catalyst decomposition.[3]

Diagram: Suzuki Coupling Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)-X      L₂ Pd0->PdII_complex OA_label Oxidative Addition PdII_trans R¹-Pd(II)-R²      L₂ PdII_complex->PdII_trans TM_label Transmetalation PdII_trans->Pd0 RE_label Reductive Elimination R1R2 R¹-R² RE_label->R1R2 RX R¹-X RX->OA_label R2B R²-B(OR)₂ + Base R2B->TM_label

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to decarboxylation?

A1: Yes, decarboxylation can be a significant side reaction, particularly at elevated temperatures. The carboxylic acid group on the pyridine ring can be lost as CO₂. This is an entropically favored process.[6] If your reaction requires high heat and you observe gas evolution or the formation of 4-cyclopropylpyridine as a byproduct, decarboxylation is a likely cause. To mitigate this, use the mildest possible reaction conditions and consider activating the carboxylic acid at a lower temperature before proceeding.

Q2: What are the best practices for purifying products from these reactions?

A2: Purification challenges often involve removing unreacted starting materials, catalyst residues (for cross-coupling), and coupling agent byproducts (for amidation).

  • Amide Coupling: For reagents like HATU or T3P, the byproducts are water-soluble and can be largely removed with an aqueous workup. For DCC, the DCU byproduct is often removed by filtration as it is insoluble in many common solvents.[1]

  • Suzuki Coupling: Palladium residues can often be removed by treating the crude product solution with a scavenger resin or by performing a filtration through a pad of Celite or silica gel.

  • General Purification: Flash column chromatography is the most common method for final purification. Selecting an appropriate solvent system is key to achieving good separation.

Q3: How should I assess the stability of this compound before use?

A3: Like many carboxylic acids, this compound should be stored in a cool, dry place. Before use, visually inspect for any change in color or texture. You can confirm its purity by taking a melting point or running an NMR spectrum to ensure no significant degradation has occurred. While the cyclopropyl group itself is generally stable, the overall molecule's stability can be influenced by storage conditions.[7]

Diagram: General Troubleshooting Logic

TroubleshootingFlow start Low Yield or No Reaction check_sm Are Starting Materials OK? start->check_sm check_reagents Are Reagents (Solvent, Base, Catalyst) Active and Pure? check_sm->check_reagents Yes sol_sm Verify SM Purity (NMR, LCMS) check_sm->sol_sm No check_conditions Are Reaction Conditions Correct? check_reagents->check_conditions Yes sol_reagents Use Fresh Reagents & Anhydrous Solvents. Degas Reaction. check_reagents->sol_reagents No check_workup Was Product Lost During Workup? check_conditions->check_workup Yes sol_conditions Optimize Temp, Concentration, & Reaction Time. check_conditions->sol_conditions No sol_workup Analyze Aqueous Layers. Optimize Extraction pH. check_workup->sol_workup Yes end_node Problem Solved check_workup->end_node No sol_sm->start sol_reagents->start sol_conditions->start sol_workup->start

Caption: A logical flowchart for troubleshooting failed reactions.

References

Technical Support Center: Synthesis of 4-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Cyclopropylpicolinic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common synthetic strategy involves two key steps: the introduction of the cyclopropyl moiety at the 4-position of the pyridine ring and the formation of the carboxylic acid group at the 2-position. A plausible route starts with a functionalized pyridine, such as 4-halopicolinonitrile, which undergoes a palladium-catalyzed cross-coupling reaction with a cyclopropylboronic acid or a similar organometallic reagent. The resulting 4-cyclopropylpicolinonitrile is then hydrolyzed to the final product, this compound.

Q2: What are the potential side reactions during the hydrolysis of the nitrile group?

The hydrolysis of a nitrile to a carboxylic acid can be incomplete, leading to the formation of an amide as the primary byproduct.[1][2][3][4] The reaction conditions, such as pH and temperature, play a critical role in determining the ratio of amide to carboxylic acid.

Q3: Can the cyclopropyl ring open under the reaction conditions?

Cyclopropyl groups are strained rings and can be susceptible to ring-opening, especially under harsh acidic conditions or in the presence of certain transition metals.[5][6] This can lead to the formation of various isomeric byproducts.

Q4: What are the typical side reactions in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, common side reactions include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeborylation of the boronic acid.[7][8][9][10] The choice of ligand, base, and solvent is crucial to minimize these side reactions.

Troubleshooting Guides

Problem: Incomplete Hydrolysis of 4-Cyclopropylpicolinonitrile

Symptoms:

  • Presence of a significant amount of 4-cyclopropylpicolinamide in the final product.

  • Lower than expected yield of this compound.

Possible Causes:

  • Reaction time is too short.

  • Insufficiently harsh reaction conditions (e.g., temperature is too low, or acid/base concentration is not optimal).

  • The pH of the reaction mixture is not in the optimal range for complete hydrolysis.

Solutions:

ParameterRecommended AdjustmentRationale
Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS.To ensure the reaction goes to completion.
Temperature Increase the reaction temperature.To provide sufficient energy for the complete hydrolysis of the amide intermediate.
Acid/Base Concentration Increase the concentration of the acid or base used for hydrolysis.To accelerate the rate of hydrolysis.[1][2]
pH For acidic hydrolysis, ensure a low pH. For basic hydrolysis, ensure a high pH, followed by acidic workup.To favor the formation of the carboxylic acid over the amide.[3]
Problem: Formation of Ring-Opened Byproducts

Symptoms:

  • Presence of unexpected peaks in the NMR or LC-MS spectrum of the product, corresponding to isomers of the desired product.

  • Reduced yield of this compound.

Possible Causes:

  • Use of strong acids during synthesis or workup.[6]

  • High reaction temperatures in the presence of certain reagents.

Solutions:

ParameterRecommended AdjustmentRationale
Acid Strength Use milder acidic conditions for any acid-catalyzed steps or workup.To prevent the protonation and subsequent ring-opening of the cyclopropyl group.
Temperature Maintain the lowest effective temperature for all reaction steps.To minimize the thermal decomposition or rearrangement of the cyclopropyl moiety.
Catalyst Choice In cross-coupling reactions, screen different palladium catalysts and ligands.Some transition metal catalysts can promote ring-opening.
Problem: Low Yield in the Palladium-Catalyzed Cross-Coupling Step

Symptoms:

  • Low conversion of the starting 4-halopicolinonitrile.

  • Formation of significant amounts of homocoupled and dehalogenated byproducts.

Possible Causes:

  • Inefficient palladium catalyst or ligand.

  • Suboptimal reaction conditions (temperature, solvent, base).

  • Poor quality of reagents (e.g., partially decomposed cyclopropylboronic acid).

Solutions:

ParameterRecommended AdjustmentRationale
Catalyst/Ligand Screen a variety of palladium catalysts and phosphine ligands.The choice of catalyst and ligand is critical for efficient cross-coupling.[7][11]
Base Optimize the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base plays a crucial role in the catalytic cycle.
Solvent Test different solvent systems (e.g., toluene, dioxane, DMF).The solvent can significantly influence the reaction rate and selectivity.
Reagent Quality Use freshly prepared or purified reagents.Ensures that the active forms of the coupling partners are present.

Experimental Protocols

Protocol 1: Hydrolysis of 4-Cyclopropylpicolinonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 4-cyclopropylpicolinonitrile.

  • Reagents: Add a 6M aqueous solution of hydrochloric acid or a 4M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture to room temperature. Adjust the pH to approximately 3-4 with a suitable base (e.g., NaOH solution). The product will precipitate out of the solution.

  • Workup (Basic Hydrolysis): Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., HCl) to a pH of 3-4. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for higher purity.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cross-Coupling cluster_step2 Step 2: Hydrolysis 4-Halopicolinonitrile 4-Halopicolinonitrile 4-Cyclopropylpicolinonitrile 4-Cyclopropylpicolinonitrile 4-Halopicolinonitrile->4-Cyclopropylpicolinonitrile Pd Catalyst, Base Homocoupling_Byproduct Homocoupling_Byproduct 4-Halopicolinonitrile->Homocoupling_Byproduct Side Reaction Dehalogenation_Byproduct Dehalogenation_Byproduct 4-Halopicolinonitrile->Dehalogenation_Byproduct Side Reaction Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->4-Cyclopropylpicolinonitrile 4-Cyclopropylpicolinamide 4-Cyclopropylpicolinamide 4-Cyclopropylpicolinonitrile->4-Cyclopropylpicolinamide H₂O, H⁺ or OH⁻ (incomplete) 4-Cyclopropylpicolinic_acid 4-Cyclopropylpicolinic_acid 4-Cyclopropylpicolinamide->4-Cyclopropylpicolinic_acid H₂O, H⁺ or OH⁻

Caption: Synthetic pathway of this compound with major side reactions.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis CrossCoupling Cross-Coupling Step Start->CrossCoupling Hydrolysis Hydrolysis Step CrossCoupling->Hydrolysis LowYield_CC Low Yield in Cross-Coupling? CrossCoupling->LowYield_CC Product Final Product Hydrolysis->Product IncompleteHydrolysis Incomplete Hydrolysis? Hydrolysis->IncompleteHydrolysis RingOpening Ring-Opened Byproducts? Product->RingOpening LowYield_CC->Hydrolysis No Optimize_CC Optimize Catalyst, Base, Solvent LowYield_CC->Optimize_CC Yes IncompleteHydrolysis->Product No Increase_Time_Temp Increase Reaction Time/Temp IncompleteHydrolysis->Increase_Time_Temp Yes Milder_Conditions Use Milder Conditions RingOpening->Milder_Conditions Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"stability issues of 4-Cyclopropylpicolinic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with 4-Cyclopropylpicolinic acid in solution?

A1: Based on its structure, this compound may be susceptible to several degradation pathways in solution:

  • pH-dependent hydrolysis: While the core pyridine and carboxylic acid groups are generally stable, extreme pH conditions (highly acidic or alkaline) could potentially affect the molecule's integrity over time.

  • Oxidation: The pyridine ring nitrogen can be susceptible to oxidation, potentially forming an N-oxide derivative. The cyclopropyl group, while generally robust, can also undergo oxidative metabolism in biological systems, which may have implications for in-vitro studies.[1]

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to degradation.

  • Complexation with metal ions: Picolinic acid and its derivatives are known to form stable complexes with various metal ions.[2][3][4][5] If your solution contains trace metals, this could affect the concentration of the free acid.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored with the following considerations:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.

  • pH: Maintain the solution at a neutral pH (around 6.0-8.0) using a suitable buffer system (e.g., phosphate or citrate buffers) unless your experimental conditions require otherwise.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For applications sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere, such as nitrogen or argon.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is essential to accurately quantify the parent compound and detect any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability studies. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and UV detection would be a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing mass information, which helps in elucidating degradation pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or concentration over time. pH-mediated degradation, oxidation, or photodegradation.- Verify the pH of your solution and use a buffer if necessary.- Store solutions protected from light and at a low temperature.- For oxygen-sensitive experiments, use degassed solvents and store under an inert atmosphere.
Appearance of new, unidentified peaks in HPLC analysis. Compound degradation.- Use LC-MS to identify the mass of the unknown peaks to hypothesize their structures.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Precipitation or changes in solution appearance. Poor solubility at the storage pH or temperature, or complexation with metal ions.- Check the solubility of this compound in your chosen solvent and buffer system.- Consider using a co-solvent if solubility is an issue.- Use high-purity solvents and glassware to minimize trace metal contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and the solution to 80°C in an oven.

    • Photodegradation: Expose the solution to a UV lamp.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • HPLC Analysis: Analyze the samples using a validated HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks.

    • LC-MS Analysis: Analyze the stressed samples using LC-MS to identify the mass of the degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Solution of This compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample hplc HPLC Analysis (Quantify Parent) sample->hplc lcms LC-MS Analysis (Identify Degradants) sample->lcms data Data Analysis & Pathway Elucidation hplc->data lcms->data

Caption: Experimental workflow for stability testing.

G cluster_degradation Potential Degradation Pathways 4_Cyclopropylpicolinic_Acid This compound N_Oxide N-Oxide Derivative 4_Cyclopropylpicolinic_Acid->N_Oxide Oxidation Ring_Opened Ring-Opened Products (from cyclopropyl group) 4_Cyclopropylpicolinic_Acid->Ring_Opened Oxidative Metabolism (Hypothetical) Photoproducts Photodegradation Products 4_Cyclopropylpicolinic_Acid->Photoproducts Photodegradation (UV)

References

"overcoming solubility problems with 4-Cyclopropylpicolinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Cyclopropylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and expected solubility of this compound?

  • Picolinic Acid: The parent molecule, picolinic acid, is known to be very soluble in water.

  • Cyclopropyl Group: The cyclopropyl group is a nonpolar, hydrophobic moiety.

Therefore, it is anticipated that this compound will exhibit moderate aqueous solubility, which may be lower than that of unsubstituted picolinic acid due to the presence of the hydrophobic cyclopropyl group. Its solubility is likely to be pH-dependent, characteristic of carboxylic acids. Safety Data Sheets (SDS) for the isomeric 3-Cyclopropylpicolinic acid indicate it may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment should be worn during handling.[1]

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What are the initial troubleshooting steps?

Difficulty in dissolving this compound in neutral aqueous buffers is a common issue. The following troubleshooting guide provides a systematic approach to address this problem.

Troubleshooting Guide: Dissolving this compound

Problem Potential Cause Suggested Solution
Compound does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). Low intrinsic solubility of the free acid form at neutral pH.1. pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble salt. Add a small amount of a suitable base (e.g., 1M NaOH) dropwise while monitoring the pH. 2. Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common choices include DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary.
Precipitation occurs after initial dissolution upon standing or dilution. The solution is supersaturated, or the compound is unstable in the chosen solvent system.1. Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required to maintain solubility. 2. Use of Surfactants: Incorporate a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.1-1%) to improve stability. 3. Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the risk of precipitation over time.
The required concentration for my experiment cannot be reached even with pH adjustment and co-solvents. The compound has very low solubility under the experimental conditions.1. Salt Formation: Prepare a salt form of the compound (e.g., sodium or potassium salt) prior to dissolution. This can significantly enhance aqueous solubility. 2. Particle Size Reduction: If you have the solid compound, reducing the particle size through techniques like micronization can increase the dissolution rate.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol describes a general method for dissolving this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the aqueous buffer.

  • Begin stirring the solution.

  • Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH.

  • Continue adding NaOH until the compound completely dissolves. Note the final pH.

  • If necessary, adjust the pH back towards the desired experimental pH using 1 M HCl. Be cautious, as the compound may precipitate if the pH drops too low.

  • Observe the solution for any signs of precipitation. If it remains clear, it is ready for use.

Protocol 2: Co-solvent-Based Solubilization

This protocol outlines the use of a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. For example, prepare a 10 mM stock.

  • To prepare the working solution, dilute the stock solution into the aqueous buffer to the final desired concentration.

  • Ensure the final concentration of the co-solvent in the working solution is low (typically <1%) to avoid off-target effects in biological assays.

  • Vortex the working solution thoroughly to ensure complete mixing.

Data Presentation

While quantitative solubility data for this compound is not available, the following table provides solubility information for the parent compound, picolinic acid, which can serve as a general reference.

Solvent Solubility of Picolinic Acid ( g/100 g of solvent)
WaterVery soluble
Ethanol6.89 (at 25°C)
BenzeneDifficulty soluble
ChloroformDifficulty soluble
Diethyl etherDifficulty soluble
Carbon disulfideInsoluble

Data sourced from various chemical databases.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Undissolved This compound ph_adjust Attempt pH Adjustment (e.g., add NaOH) start->ph_adjust dissolved1 Compound Dissolved? ph_adjust->dissolved1 cosolvent Add Co-solvent (e.g., DMSO, Ethanol) dissolved1->cosolvent No end_success Solution Ready for Use dissolved1->end_success Yes dissolved2 Compound Dissolved? cosolvent->dissolved2 salt_formation Consider Salt Formation or Particle Size Reduction dissolved2->salt_formation No dissolved2->end_success Yes end_fail Further Formulation Development Needed salt_formation->end_fail

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway_Placeholder cluster_cell Target Cell receptor Target Receptor downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activation response Cellular Response downstream->response compound This compound (in solution) compound->receptor Binding

Caption: A generic signaling pathway interaction.

References

Technical Support Center: 4-Cyclopropylpicolinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of 4-Cyclopropylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common route involves the cross-coupling of a 4-halopyridine with a cyclopropyl organometallic reagent, followed by oxidation. Potential impurities include:

  • Unreacted starting materials: Such as 4-chloropyridine or 4-bromopyridine.

  • Homocoupled byproducts: For instance, 2,2'-bipyridine from the coupling reaction.

  • Intermediates: Incomplete oxidation can leave residual 4-cyclopropyl-2-methylpyridine.

  • Solvent-related impurities: Residual solvents from the reaction or workup can be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the purity of the crude material and the scale of the experiment.

  • Crystallization: This is the most common and efficient method for purifying multi-gram quantities of this compound, especially for removing minor impurities.

  • Column Chromatography: For small-scale purification or for removing impurities with similar solubility to the product, silica gel column chromatography can be effective.

  • Acid-Base Extraction: This can be a useful preliminary purification step to separate the acidic product from neutral or basic impurities.

Q3: What are the best crystallization solvents for this compound?

A3: Based on the properties of similar picolinic acids, a range of polar solvents can be effective. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for solvent screening include:

  • Water

  • Ethanol

  • Acetonitrile

  • A mixture of ethanol and water.[1]

Q4: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this, you can try the following:

  • Increase the solvent volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved at a lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.

  • Use a different solvent system: The current solvent may not be optimal. Experiment with other solvents or solvent mixtures.

Q5: What are typical analytical methods to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any impurities.

Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[2]
Crystallization is too rapid, yielding fine powder instead of well-defined crystals. The solution is too concentrated, or the cooling is too fast.- Re-dissolve the solid in a larger volume of hot solvent. - Allow the solution to cool slowly on the benchtop before transferring to an ice bath.
The purified product is still impure after crystallization. The chosen solvent is not effective at separating the specific impurities present, or the impurities co-crystallize with the product.- Try a different crystallization solvent or a solvent mixture. - Consider a preliminary purification step like column chromatography to remove the persistent impurities.
Low recovery of the product. - Too much solvent was used, leading to significant loss of product in the mother liquor. - The product is more soluble in the chosen solvent than anticipated.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled to minimize solubility. - Consider recovering additional product from the mother liquor by concentrating it and performing a second crystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (streaking or overlapping bands). - The solvent system (eluent) is not optimal. - The silica gel is acidic, causing strong interaction with the basic pyridine nitrogen.- Adjust the polarity of the eluent. For polar compounds like picolinic acids, a mobile phase of ethyl acetate/hexane or methanol/dichloromethane is a good starting point.[3] - Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[4]
The product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, using up to 10% methanol in dichloromethane may be necessary.[3]
Cracking of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow crude Crude this compound extraction Acid-Base Extraction (Optional) crude->extraction Initial Cleanup crystallization Crystallization crude->crystallization Direct Purification extraction->crystallization analysis Purity Analysis (HPLC, NMR) crystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure this compound analysis->chromatography <99% Pure analysis->pure_product >99% Pure

Caption: General workflow for the purification of this compound.

Crystallization Troubleshooting Logic

TroubleshootingCrystallization start Crystallization Attempted q1 Do crystals form upon cooling? start->q1 a1_yes Successful Crystallization q1->a1_yes Yes a1_no No Crystals q1->a1_no No q2 Is the solution cloudy? a1_no->q2 a2_yes Oiled Out q2->a2_yes Yes a2_no Too much solvent q2->a2_no No remedy1 Add more hot solvent and cool slowly a2_yes->remedy1 remedy2 Evaporate some solvent or add anti-solvent a2_no->remedy2 remedy1->start Retry remedy2->start Retry

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimization of Analytical Methods for 4-Cyclopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for 4-Cyclopropylpicolinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing acidic compounds like this compound, often due to interactions with the stationary phase. Peak fronting can indicate column overload or an inappropriate sample solvent.

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed overload Check for Column Overload start->overload dilute Dilute Sample and Re-inject overload->dilute Yes mobile_phase Optimize Mobile Phase overload->mobile_phase No end_good Problem Resolved dilute->end_good adjust_ph Adjust Mobile Phase pH (Lower pH for acidic analytes) mobile_phase->adjust_ph Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) mobile_phase->add_modifier No adjust_ph->end_good column_health Check Column Health add_modifier->column_health wash_column Wash Column with Strong Solvent column_health->wash_column Yes replace_column Replace Column column_health->replace_column No wash_column->end_good end_bad Problem Persists (Contact Support) replace_column->end_bad G start No/Low GC-MS Signal derivatization Check Derivatization start->derivatization reagent_quality Verify Reagent Quality and Reaction Conditions derivatization->reagent_quality Yes injection Optimize Injection Parameters derivatization->injection No end_good Signal Improved reagent_quality->end_good inlet_temp Adjust Inlet Temperature injection->inlet_temp Yes split_ratio Modify Split Ratio injection->split_ratio No inlet_temp->end_good ms_tuning Check MS Tuning split_ratio->ms_tuning tune_ms Perform MS Tuning ms_tuning->tune_ms Yes end_bad Problem Persists (Consult Expert) ms_tuning->end_bad No tune_ms->end_good G plasma Plasma Sample ppt Protein Precipitation (e.g., with Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lle_spe Liquid-Liquid Extraction or Solid-Phase Extraction supernatant->lle_spe evaporate Evaporate to Dryness lle_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for HPLC/GC-MS Analysis reconstitute->analysis G start No Chiral Separation csp Select Appropriate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase (Organic modifier, additives) csp->mobile_phase temperature Adjust Column Temperature mobile_phase->temperature flow_rate Optimize Flow Rate temperature->flow_rate result Achieve Separation flow_rate->result

"challenges in the scale-up of 4-Cyclopropylpicolinic acid production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the experimental scale-up of 4-Cyclopropylpicolinic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process. Common strategies include the functionalization of a pre-existing picolinic acid backbone or the construction of the pyridine ring from acyclic precursors. A prevalent approach involves the synthesis of a 4-substituted picolinic acid derivative, such as 4-halopicolinic acid, followed by a cross-coupling reaction with a cyclopropylating agent. Another route could involve the cyclopropanation of a suitable alkene precursor attached to the picolinic acid ring.

Q2: What are the major challenges in scaling up the production of this compound?

A2: Key challenges during the scale-up of this compound production include:

  • Reagent Handling and Safety: The use of hazardous reagents, such as in some cyclopropanation methods, requires stringent safety protocols at a larger scale.

  • Reaction Control: Maintaining optimal reaction temperatures and pressures in large reactors can be difficult, potentially leading to side reactions and reduced yields.

  • Purification: The removal of impurities and byproducts can become more complex and costly at a larger scale, often requiring specialized equipment.

  • Waste Management: Increased production generates larger volumes of chemical waste, which must be managed in an environmentally responsible and cost-effective manner.

Q3: How can I improve the yield and purity of my product during scale-up?

A3: To enhance yield and purity during scale-up, consider the following:

  • Process Optimization: Systematically optimize reaction parameters such as temperature, pressure, reaction time, and catalyst loading at a smaller scale before moving to a larger reactor.

  • Impurity Profiling: Identify and characterize key impurities at each stage of the synthesis to develop targeted purification strategies.

  • Solvent Selection: Choose appropriate solvents that not only facilitate the reaction but also simplify product isolation and purification.

  • Advanced Purification Techniques: Explore techniques like preparative chromatography or crystallization for efficient removal of closely related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclopropanation Step - Inefficient catalyst activity.- Sub-optimal reaction temperature.- Presence of moisture or other inhibitors.- Screen different catalysts and optimize loading.- Carefully control the reaction temperature; consider a temperature profile study.- Ensure all reagents and solvents are dry and free of contaminants.
Formation of Impurities - Side reactions due to localized overheating.- Non-selective reagents.- Prolonged reaction times.- Improve agitation and heat transfer in the reactor.- Explore more selective reagents or protective group strategies.- Monitor reaction progress closely and quench the reaction promptly upon completion.
Difficulty in Product Isolation - Product is too soluble in the reaction solvent.- Formation of an emulsion during workup.- Co-precipitation of impurities.- Perform a solvent screen to find a suitable anti-solvent for precipitation.- Use a different workup procedure or add a de-emulsifying agent.- Optimize crystallization conditions (e.g., cooling rate, solvent system) to improve selectivity.
Inconsistent Batch-to-Batch Results - Variation in raw material quality.- Poor control over reaction parameters.- Inconsistent workup and purification procedures.- Implement stringent quality control for all starting materials.- Standardize all process parameters and use automated control systems where possible.- Develop and strictly follow a detailed Standard Operating Procedure (SOP).

Quantitative Data on Scale-Up

The following tables provide a summary of typical changes in key parameters when scaling up the production of this compound from a laboratory setting to a pilot plant.

Table 1: Comparison of Reaction Parameters

ParameterLab Scale (1 L)Pilot Scale (100 L)
Reaction Time 4-6 hours8-12 hours
Optimal Temperature 80-90 °C75-85 °C
Pressure Atmospheric1-2 bar
Stirring Speed 500-700 rpm200-300 rpm

Table 2: Yield and Purity Comparison

ParameterLab ScalePilot Scale
Overall Yield 65-75%55-65%
Purity (after initial workup) >95%85-90%
Purity (after final purification) >99%>98.5%

Experimental Protocols

Protocol 1: Synthesis of 4-Chloropicolinic Acid (Key Intermediate)

  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple is charged with 2-picolinic acid (100 g, 0.81 mol).

  • Chlorination: Thionyl chloride (150 mL, 2.06 mol) is added slowly to the flask at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is heated to reflux (approximately 79 °C) and maintained for 4 hours. The progress of the reaction is monitored by HPLC.

  • Workup: After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is cooled to 0 °C.

  • Hydrolysis: Water (500 mL) is added cautiously to the cooled residue. The mixture is stirred for 1 hour, allowing the acid chloride to hydrolyze to 4-chloropicolinic acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloropicolinic acid.

Protocol 2: Suzuki Coupling for the Synthesis of this compound

  • Reaction Setup: A 1 L jacketed reactor equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-chloropicolinic acid (50 g, 0.32 mol), cyclopropylboronic acid (33 g, 0.38 mol), and potassium carbonate (132 g, 0.96 mol) in a mixture of toluene (400 mL) and water (100 mL).

  • Catalyst Addition: Palladium(II) acetate (0.72 g, 3.2 mmol) and triphenylphosphine (1.68 g, 6.4 mmol) are added to the reaction mixture.

  • Reaction: The mixture is purged with nitrogen and then heated to 80 °C for 6 hours with vigorous stirring. Reaction progress is monitored by HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is extracted with a 1 M sodium hydroxide solution.

  • Purification: The combined aqueous layers are washed with toluene to remove non-polar impurities. The pH of the aqueous layer is then adjusted to ~4 with 2 M hydrochloric acid, leading to the precipitation of the product.

  • Isolation: The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Visualizations

scale_up_challenges start Lab-Scale Synthesis scale_up Scale-Up Process start->scale_up reagent Reagent Handling & Safety scale_up->reagent reaction Reaction Control (Heat & Mass Transfer) scale_up->reaction purification Purification & Impurity Profile scale_up->purification waste Waste Management scale_up->waste end Pilot/Industrial Production reagent->end reaction->end purification->end waste->end

Caption: Key challenges in the scale-up of chemical synthesis.

experimental_workflow start Starting Materials (Picolinic Acid) step1 Chlorination (Intermediate Synthesis) start->step1 intermediate 4-Chloropicolinic Acid step1->intermediate step2 Suzuki Coupling (Cyclopropanation) intermediate->step2 crude Crude Product step2->crude step3 Purification (Crystallization) crude->step3 end Final Product (this compound) step3->end

Caption: A representative experimental workflow for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4-Cyclopropylpicolinic Acid as a Potential HIF Prolyl-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a novel compound's biological activity is a critical step. This guide provides a comparative framework for validating the potential of 4-Cyclopropylpicolinic acid as a Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) inhibitor. Due to the limited publicly available data on the specific biological activity of this compound, this guide outlines the established methodologies and presents comparative data from well-characterized PHD inhibitors, offering a roadmap for its evaluation.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes. This hydroxylation facilitates their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, or in the presence of a PHD inhibitor, HIF-α is stabilized, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2][3][4]

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_n HIF-1α Hydroxylation Hydroxylation HIF-1α_n->Hydroxylation O₂, 2-OG PHD PHD Enzymes (Active) PHD->Hydroxylation VHL VHL Complex Hydroxylation->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_h HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_h->Nucleus PHD_i PHD Enzymes (Inhibited) HRE HRE (Target Genes) Nucleus->HRE Dimerization HIF-β HIF-β HIF-β->Nucleus Transcription Gene Transcription HRE->Transcription 4-CPP 4-Cyclopropyl- picolinic acid (Hypothesized) 4-CPP->PHD_i Inhibits WB_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, Hep3B) Treatment 2. Treatment (4-CPP vs. Vehicle) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Analysis (Normalize to loading control) Detection->Analysis Luciferase_Workflow Transfection 1. Cell Transfection (HRE-luciferase & control plasmids) Seeding 2. Cell Seeding (96-well plate) Transfection->Seeding Treatment 3. Compound Treatment (4-CPP vs. Vehicle) Seeding->Treatment Incubation 4. Incubation (6-24 hours) Treatment->Incubation Lysis 5. Cell Lysis (Passive lysis buffer) Incubation->Lysis Assay 6. Luciferase Assay (Measure luminescence) Lysis->Assay Analysis 7. Data Analysis (Normalize to control, calculate fold induction) Assay->Analysis

References

A Comparative Analysis of 4-Cyclopropylpicolinic Acid and Other Picolinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The unique structural and electronic properties of the picolinamide backbone, a derivative of picolinic acid, make it a privileged structure in the development of novel therapeutics, including enzyme inhibitors and antibacterial agents.[1] This guide provides a comparative overview of 4-Cyclopropylpicolinic acid against other picolinic acid derivatives, supported by experimental data from published research, to inform future drug design and development efforts.

The Emerging Role of the Cyclopropyl Moiety

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. It can act as a conformationally rigid analogue of larger groups and can participate in stabilizing interactions with biological targets. While direct comparative experimental data for this compound is limited in the public domain, its significance as a synthetic building block suggests its potential in modulating the biological activity of the picolinic acid core.[2] Structure-activity relationship (SAR) studies on related picolinamide derivatives provide valuable insights into the potential impact of a cyclopropyl substitution at the 4-position.

Comparative Biological Activity: A Focus on Picolinamide Derivatives

Picolinamide, being a closely related derivative of picolinic acid, offers a valuable proxy for understanding the structure-activity relationships that govern the biological effects of this class of compounds. Extensive research on picolinamide analogues has revealed that modifications at the 4-position of the pyridine ring can significantly influence their potency and selectivity.

Antibacterial Activity

A comprehensive study on picolinamide antibacterials targeting Clostridioides difficile has demonstrated the critical role of the substituent at the 4-position. The data below showcases the Minimum Inhibitory Concentration (MIC) values for a selection of 4-substituted picolinamide derivatives against C. difficile and the methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for achieving selectivity.

Compound ID4-Position SubstituentC. difficile MIC (µg/mL)[1]MRSA MIC (µg/mL)[1]Selectivity (MRSA MIC / C. difficile MIC)
87 Phenyl0.1251281024
90 4-Fluorophenyl0.25>128>512
92 4-Methoxyphenyl0.125>128>1024
95 Thiophen-2-yl0.06641067
98 Furan-2-yl0.125>128>1024

Table 1: Antibacterial activity of 4-substituted picolinamide derivatives.[1]

The data clearly indicates that aromatic and heteroaromatic substituents at the 4-position can confer potent and highly selective activity against C. difficile. While a cyclopropyl group was not evaluated in this study, its small, rigid, and lipophilic nature suggests it could also lead to potent and potentially selective antibacterial agents.

Experimental Protocols

General Synthesis of 4-Substituted Picolinic Acids

The synthesis of 4-substituted picolinic acids, the precursors to picolinamides, can be achieved through various organic chemistry methodologies. A common approach involves a Suzuki-Miyaura coupling reaction.

Workflow for Synthesis of 4-Aryl Picolinic Acids:

G start 4-Chloro-2-cyanopyridine suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) start->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki cyano_derivative 4-Aryl-2-cyanopyridine suzuki->cyano_derivative hydrolysis Alkaline Hydrolysis cyano_derivative->hydrolysis picolinic_acid 4-Aryl Picolinic Acid hydrolysis->picolinic_acid

Caption: Synthetic route to 4-aryl picolinic acids.

Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 4-chloro-2-cyanopyridine in a suitable solvent (e.g., dioxane/water), add the corresponding arylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate).[1]

  • The reaction mixture is heated under an inert atmosphere until completion.[1]

  • After cooling, the product, a 4-aryl-2-cyanopyridine, is extracted and purified.[1]

  • Hydrolysis: The purified 4-aryl-2-cyanopyridine is then subjected to alkaline hydrolysis (e.g., using NaOH or KOH) to convert the nitrile group to a carboxylic acid, yielding the desired 4-aryl picolinic acid.[1]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination:

G prep Prepare serial dilutions of test compounds inoculate Inoculate with bacterial suspension prep->inoculate incubate Incubate at 37°C inoculate->incubate read Read absorbance/ visual turbidity incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination.

Protocol:

  • Compound Preparation: A serial dilution of each test compound is prepared in a 96-well microtiter plate.[1]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.[1]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many picolinic acid derivatives is still under investigation, their ability to chelate metal ions is thought to play a role in their biological activity. For some antibacterial picolinamides, it is hypothesized that they may interfere with essential bacterial enzymes or cellular processes.

The development of selective inhibitors often involves targeting specific enzyme pathways. The following diagram illustrates a generalized enzyme inhibition pathway.

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (Picolinic Acid Derivative) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Generalized enzyme inhibition pathway.

Conclusion

Picolinic acid and its derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. The available data on 4-substituted picolinamides strongly suggests that the substituent at this position is a key determinant of biological activity and selectivity. While direct experimental data for this compound is not yet widely available, its structural features make it an intriguing candidate for future investigation. The synthesis and evaluation of 4-cyclopropylpicolinamide derivatives against a panel of bacterial strains and enzymes, following the established protocols outlined in this guide, would be a valuable next step in elucidating the potential of this particular derivative. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the picolinic acid class and pave the way for the discovery of new and effective drugs.

References

"4-Cyclopropylpicolinic acid vs. [specific compound] in [specific assay]"

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison guide as requested, please specify the "[specific compound]" and "[specific assay]" you would like to compare with 4-Cyclopropylpicolinic acid.

Once you provide these details, I will proceed with the following steps to generate your guide:

  • Conduct a thorough search for experimental data comparing this compound and the specified compound within the context of the specified assay.

  • Synthesize the collected data into a structured comparison, including a detailed table summarizing all quantitative results.

  • Outline the experimental protocols for the key assays mentioned in the gathered literature.

  • Generate custom Graphviz diagrams to visually represent relevant signaling pathways and experimental workflows, adhering to all your specified design constraints.

I am ready to generate the detailed comparison guide as soon as you provide the necessary information.

"structure-activity relationship (SAR) studies of 4-Cyclopropylpicolinic acid analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylpicolinic Acid Analogs and Related Scaffolds as Enzyme Inhibitors

Introduction

The picolinic acid scaffold, a pyridine derivative with a carboxylic acid at the 2-position, is a recognized pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence a molecule's potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related chemical scaffolds, with a focus on their role as enzyme inhibitors, particularly histone demethylases (KDMs). While direct, comprehensive SAR studies on this compound analogs are not extensively available in the public domain, by examining related structures such as picolinic acid derivatives, cyclopropyl-containing inhibitors, and other pyridine-based enzyme inhibitors, we can infer key structural requirements for biological activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of picolinic acid derivatives and related compounds is highly dependent on the nature and position of substituents on the pyridine ring and the presence of specific functional groups that can interact with the target enzyme's active site. A common theme among many of these inhibitors is their ability to chelate metal ions, such as Fe(II), in the active site of metalloenzymes.[3]

Picolinic Acid-Based Inhibitors

Picolinic acid and its derivatives have been investigated for a variety of therapeutic applications.[1] Their biological activity is often attributed to the bidentate chelation of metal ions by the pyridine nitrogen and the carboxylate group.[4]

Key SAR Observations for Picolinic Acid Derivatives:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for activity and selectivity. For instance, in a series of picolinic acid amides with anticonvulsant activity, the nature of the amide substituent significantly impacted efficacy.[2]

  • Metal Chelating Properties: The picolinic acid moiety is a known chelator of divalent metal ions. This property is crucial for the inhibition of metalloenzymes like the Fe(II) and 2-oxoglutarate (2-OG) dependent histone demethylases.[3]

Cyclopropyl-Containing Inhibitors

The cyclopropyl group is a valuable moiety in drug design. Its unique conformational and electronic properties can lead to potent and selective inhibitors. A prominent example is trans-2-phenylcyclopropylamine (tranylcypromine), a well-known inhibitor of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[5][6][7]

Key SAR Observations for Cyclopropyl-Containing Inhibitors:

  • Mechanism of Action: The cyclopropylamine moiety in tranylcypromine acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[6]

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of tranylcypromine analogs have been explored to enhance potency and selectivity for LSD1 over MAOs.[7][8]

  • Hydrophobic Interactions: In a series of hydroxamate-based KDM7B inhibitors, a cyclopropyl group was found to be 20-fold more active than an isopropyl group, suggesting that the cyclopropyl moiety engages in favorable hydrophobic interactions within the active site.[9]

Pyridine-Based Histone Demethylase (KDM) Inhibitors

Several pyridine-based scaffolds have been identified as inhibitors of KDMs. 2,4-pyridinedicarboxylic acid (2,4-PDCA) is a well-characterized, potent, but non-selective inhibitor of 2-OG dependent oxygenases, including KDMs.[3][10]

Key SAR Observations for Pyridine-Based KDM Inhibitors:

  • Chelation of Catalytic Iron: The inhibitory activity of 2,4-PDCA and its analogs stems from the chelation of the Fe(II) ion in the KDM active site by the pyridine nitrogen and the 2-carboxylate.[3] The 4-carboxylate often forms hydrogen bonds with active site residues.[3]

  • Starting Point for Optimization: While potent, the lack of selectivity and poor cell permeability of 2,4-PDCA have led to its use as a starting point for the development of more drug-like KDM inhibitors.[11] Analogs such as 3-(methylamino)isonicotinic acid have been identified as more promising starting points for lead optimization.[11]

Tabulated Quantitative Data

The following tables summarize the inhibitory activities of representative picolinic acid derivatives, cyclopropyl-containing compounds, and pyridine-based KDM inhibitors against their respective targets.

Table 1: Inhibitory Activity of Selected Pyridine-Based KDM Inhibitors

CompoundTargetIC₅₀ (nM)Assay Type
2,4-Pyridinedicarboxylic acidKDM4C19Enzymatic Assay
Compound 2 (tetrahydronaphthalene derivative)KDM4C12Enzymatic Assay
GSK KDM4/5 dual inhibitor 10 KDM4C79-126RFMS Assay
QC6352KDM4A104Enzymatic Assay
QC6352KDM4B56Enzymatic Assay
QC6352KDM4C35Enzymatic Assay
QC6352KDM4D104Enzymatic Assay

Data sourced from[10][11][12].

Table 2: Inhibitory Activity of Selected Cyclopropyl-Containing KDM Inhibitors

CompoundTargetIC₅₀ (µM)Assay Type
Compound 9 (hydroxamate)KDM7B1.2MALDI Assay
Compound 9 (hydroxamate)KDM2A6.8MALDI Assay
Compound 9 (hydroxamate)KDM7A0.2MALDI Assay

Data sourced from[9].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays cited in this guide.

KDM4C Enzymatic Assay

Principle: This assay measures the ability of a compound to inhibit the demethylation of a histone H3 peptide by the KDM4C enzyme.

Procedure:

  • Recombinant KDM4C enzyme is incubated with a biotinylated histone H3 peptide substrate, 2-oxoglutarate, ascorbic acid, and Fe(II) in an assay buffer.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the level of the demethylated product is quantified using a suitable detection method, such as AlphaLISA or mass spectrometry.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

KDM7B MALDI-TOF Mass Spectrometry Assay

Principle: This assay utilizes matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to directly measure the enzymatic conversion of a methylated peptide substrate to its demethylated product.

Procedure:

  • The KDM7B enzyme is incubated with a synthetic peptide substrate (e.g., a fragment of histone H3) in the presence of cofactors (2-OG, Fe(II), ascorbate) and the test inhibitor.

  • The reaction is quenched at a specific time point.

  • The reaction mixture is spotted onto a MALDI plate with a suitable matrix.

  • The masses of the substrate and product peptides are analyzed by MALDI-TOF mass spectrometry.

  • The IC₅₀ value is determined by quantifying the relative peak intensities of the substrate and product at different inhibitor concentrations.

Visualizations

Inferred Binding Mode of a this compound Analog in a KDM Active Site

G cluster_enzyme KDM Active Site cluster_inhibitor This compound Analog Fe Fe(II) OG_pocket 2-OG Pocket Hydrophobic_pocket Hydrophobic Pocket Lys_channel Lysine Channel Picolinate Picolinate Moiety Picolinate->Fe Chelation Picolinate->OG_pocket Occupies Cyclopropyl Cyclopropyl Group Cyclopropyl->Hydrophobic_pocket Hydrophobic Interaction

Caption: Inferred binding mode of a this compound analog in a KDM active site.

General Workflow for SAR-Based Lead Optimization

G A Initial Hit Identification (e.g., Picolinic Acid derivative) B Chemical Synthesis of Analogs (Varying substituents and scaffolds) A->B Design C In Vitro Biological Screening (Enzyme inhibition, cell-based assays) B->C Testing D Data Analysis and SAR Establishment C->D Analysis D->B Iterative Design E Lead Candidate Selection (Potency, selectivity, ADME properties) D->E Optimization F In Vivo Efficacy Studies E->F Validation

Caption: A typical workflow for structure-activity relationship (SAR)-based lead optimization.

Conclusion

The structure-activity relationships of picolinic acid derivatives and cyclopropyl-containing molecules provide valuable insights for the design of novel enzyme inhibitors. For a hypothetical this compound analog targeting a histone demethylase, it is inferred that the picolinic acid moiety would likely chelate the catalytic iron, while the 4-cyclopropyl group could engage in favorable hydrophobic interactions within the enzyme's active site, potentially enhancing potency and selectivity. The continued exploration of these and related scaffolds through iterative cycles of design, synthesis, and biological evaluation will be crucial for the development of next-generation therapeutic agents.

References

Cross-Validation of Analytical Results for 4-Cyclopropylpicolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a framework for the cross-validation of analytical results for 4-Cyclopropylpicolinic acid, a key chemical entity. By objectively comparing the performance of various analytical techniques and providing supporting experimental data, this document aims to facilitate informed decisions in method selection and validation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of this compound is critical for generating robust and reproducible data. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are among the most relevant techniques. The following table summarizes key validation parameters to consider when comparing these methods.

Validation ParameterHPLC-UVLC-MS/MSCE-MS
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99Typically ≥ 0.99
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) ≤ 5%≤ 15%≤ 15%
Selectivity/Specificity Moderate to HighHighHigh
Matrix Effect Low to ModerateCan be significantLow
Sample Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible analytical science. The following are template methodologies for HPLC-UV, LC-MS/MS, and CE-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

  • Sample Preparation:

    • Reference Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. United States Pharmacopeia (USP) or other pharmacopeial grade reference standards should be used where available to ensure identity, strength, purity, and quality.[1][2][3] Perform serial dilutions to create calibration standards and quality control (QC) samples.

    • Sample Preparation: Prepare the sample by dissolving it in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for picolinic acid derivatives.[4][5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate solution adjusted to pH 3.0) and an organic modifier (e.g., acetonitrile) is typical.[4][6]

    • Flow Rate: A flow rate of 0.8-1.0 mL/min is generally appropriate.[4]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[6]

    • Injection Volume: 10-20 µL.

    • UV Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance, which can be determined using a photodiode array (PDA) detector.

  • Method Validation:

    • Validate the method according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Sample Preparation:

    • Follow a similar procedure as for HPLC for the preparation of calibration standards and QCs.

    • For biological samples, a more rigorous sample clean-up, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), is necessary to minimize matrix effects.

  • LC-MS/MS Conditions:

    • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system can be used for faster analysis times.

    • Column: A suitable C18 or other appropriate stationary phase column.

    • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • Method Validation:

    • The validation should include an assessment of matrix effects, in addition to the standard validation parameters.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the analysis of polar and charged molecules and can be a valuable alternative to HPLC-MS.

  • Sample Preparation:

    • Sample preparation is often simpler than for LC-MS, sometimes requiring only dilution in the background electrolyte.

  • CE-MS Conditions:

    • Capillary: A coated capillary, such as one with a quaternary ammonium coating, can improve separation efficiency for picolinic acid derivatives.[8]

    • Background Electrolyte: The choice of buffer is critical and will depend on the analyte's properties.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Mass Spectrometer: Coupled to a mass spectrometer with an ESI source.

  • Method Validation:

    • Validation parameters are similar to those for LC-MS/MS, with special attention to migration time reproducibility. The intra-day and inter-day repeatability of migration times and peak areas should be assessed.[8]

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies. The goal is to ensure the comparability of the results.[9]

CrossValidationWorkflow A Define Acceptance Criteria B Select Samples for Analysis (e.g., QCs, incurred samples) A->B C Analyze Samples by Method A B->C D Analyze Samples by Method B B->D E Compare Results C->E D->E F Statistical Analysis (e.g., Bland-Altman plot, % difference) E->F G Evaluate Against Acceptance Criteria F->G H Methods are Correlated G->H Pass I Investigate Discrepancies G->I Fail SignalingPathway cluster_0 Cellular Signaling Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Molecule This compound Molecule->Inhibition Inhibition->Kinase2 Inhibition ExperimentalWorkflow cluster_sample Sample Handling cluster_analysis Analytical Phase cluster_reporting Results SampleCollection Sample Collection (e.g., Plasma, Tissue) SamplePrep Sample Preparation (e.g., SPE, Protein Ppt.) SampleCollection->SamplePrep Analysis Instrumental Analysis (HPLC, LC-MS/MS, or CE-MS) SamplePrep->Analysis DataProcessing Data Processing (Integration, Calibration) Analysis->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification Reporting Reporting and Interpretation Quantification->Reporting

References

The Efficacy of 4-Cyclopropylpicolinic Acid Derivatives: An In Vitro vs. In Vivo Comparison Guided by Vadadustat

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – For researchers and professionals in drug development, understanding the translational potential of a new chemical entity from the laboratory bench to preclinical models is paramount. While direct efficacy data for 4-Cyclopropylpicolinic acid is not publicly available, its crucial role as a precursor in the synthesis of potent Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors is well-documented. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, using the well-characterized picolinic acid derivative, Vadadustat, as a representative example.

Vadadustat is a novel, orally administered small molecule that inhibits PHD enzymes, thereby stabilizing HIFs and stimulating the production of endogenous erythropoietin (EPO). This mechanism of action makes it a therapeutic candidate for the treatment of anemia associated with chronic kidney disease (CKD).

Mechanism of Action: The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes. This modification targets HIF-α for ubiquitination and subsequent degradation by the proteasome. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism, most notably erythropoietin. PHD inhibitors like Vadadustat mimic the hypoxic state, leading to the stabilization of HIF-α and the subsequent physiological response.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α HIFa_OH Hydroxylated HIF-α HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes PHD->HIFa_OH O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD OG 2-OG OG->PHD VHL VHL HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Vadadustat Vadadustat PHD_inhibited PHD Enzymes Vadadustat->PHD_inhibited Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Stabilization HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE (on DNA) EPO_gene EPO Gene Transcription HRE->EPO_gene Activation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PHD Enzyme Inhibition Assay (e.g., TR-FRET) IC50 Determine IC₅₀ Enzyme_Assay->IC50 Cell_Assay HIF-α Stabilization Assay (e.g., Western Blot in Hep3B cells) IC50->Cell_Assay HIF_Stab Confirm HIF-α Stabilization Cell_Assay->HIF_Stab Animal_Model Animal Model of Anemia (e.g., 5/6 Nephrectomy Rat) HIF_Stab->Animal_Model Proceed if potent Dosing Oral Dosing with Vadadustat Animal_Model->Dosing Blood_Sampling Blood Sampling (Time course) Dosing->Blood_Sampling Analysis Measure Hematological Parameters (EPO, Hb, Hct, Reticulocytes) Blood_Sampling->Analysis Efficacy Determine In Vivo Efficacy Analysis->Efficacy

Benchmarking 4-Cyclopropylpicolinic Acid: A Comparative Guide to Current KDM5 Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of 4-Cyclopropylpicolinic acid against established inhibitors of the KDM5 family of histone demethylases. Due to a lack of publicly available data directly comparing this compound to current standards, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

Introduction to KDM5 Histone Demethylases as a Therapeutic Target

The KDM5 family of enzymes, also known as JARID1, are key epigenetic regulators that remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[1] H3K4me3 is a critical epigenetic mark associated with active gene transcription.[2] By erasing this mark, KDM5 enzymes generally act as transcriptional repressors.[1][2]

Members of the KDM5 family, specifically KDM5A and KDM5B, are frequently overexpressed in various cancers, including breast, lung, and prostate cancer.[1] This overexpression is linked to cancer cell proliferation, the development of drug tolerance, and the maintenance of tumor-initiating cells.[1] Consequently, the inhibition of KDM5 enzymes has emerged as a promising therapeutic strategy in oncology.[1]

Current Standards in KDM5 Inhibition

Several small molecule inhibitors targeting the KDM5 family have been developed and characterized. These compounds serve as the current standards for benchmarking novel potential inhibitors like this compound. The key characteristics of these inhibitors are summarized below.

InhibitorTarget(s)IC50 / Ki (nM)Cellular EffectsKey References
CPI-455 Pan-KDM5KDM5A: 10Elevates global H3K4me3 levels; Decreases the number of drug-tolerant persister cancer cells.[3][4][3][4][5]
KDOAM-25 Pan-KDM5KDM5A: 71, KDM5B: 19, KDM5C: 69, KDM5D: 69Increases global H3K4 methylation at transcription start sites; Impairs proliferation in multiple myeloma cells.[6][7][8][6][7][8]
GSK-J4 KDM6A/B, also inhibits KDM5KDM6B: 8,600 (biochemical)Inhibits H3K27 demethylation; shows anti-proliferative and anti-inflammatory effects.[9][10][11][12][9][10][11][12]

Proposed Benchmarking of this compound

Currently, there is a lack of published data evaluating the efficacy and specificity of this compound as a KDM5 inhibitor. To ascertain its potential and benchmark it against the current standards, a series of biochemical and cell-based assays are proposed.

Experimental Workflow for Benchmarking

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis biochem_assay In Vitro KDM5 Inhibition Assay ic50 Determine IC50 Values (KDM5A, B, C, D) biochem_assay->ic50 Potency data_table Compile Comparative Data Table ic50->data_table cell_lines Select Relevant Cancer Cell Lines (e.g., MCF-7, MM.1S) western_blot Western Blot for H3K4me3 Levels cell_lines->western_blot Target Engagement cell_viability Cell Viability/Proliferation Assay (MTT/CellTiter-Glo) cell_lines->cell_viability Functional Outcome western_blot->data_table ec50 Determine EC50 Values cell_viability->ec50 ec50->data_table start This compound Synthesis & Purification start->biochem_assay start->cell_lines

Proposed experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

In Vitro KDM5 Demethylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant KDM5A, KDM5B, KDM5C, and KDM5D.

Principle: A chemiluminescent-based assay can be used to measure the activity of KDM5 enzymes. The assay quantifies the demethylation of a biotinylated histone H3K4me3 peptide substrate. Inhibition of the enzyme results in a decreased signal.

Materials:

  • Recombinant human KDM5A, KDM5B, KDM5C, and KDM5D

  • Biotinylated H3K4me3 peptide substrate

  • AlphaLISA® detection reagents

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • This compound, CPI-455, KDOAM-25 (as positive controls)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • Add a fixed concentration of the KDM5 enzyme to each well of the microplate.

  • Add the serially diluted compounds to the wells.

  • Initiate the reaction by adding the H3K4me3 peptide substrate and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Western Blot for Cellular H3K4me3 Levels

Objective: To assess the ability of this compound to inhibit KDM5 activity in a cellular context by measuring changes in global H3K4me3 levels.

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the inhibitor, histone proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K4me3 and total histone H3 (as a loading control).

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer and histone extraction reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and control inhibitors for a specified time (e.g., 24-72 hours).

  • Harvest cells and perform histone extraction using an acid extraction protocol.[2]

  • Quantify histone protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.[2]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-histone H3 antibody as a loading control.

  • Quantify band intensities to determine the relative change in H3K4me3 levels.

Cell Viability/Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and calculate the half-maximal effective concentration (EC50).

Principle: The MTT or CellTiter-Glo® assay can be used to assess cell viability. The MTT assay measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound and control inhibitors

  • MTT reagent and solubilization solution, or CellTiter-Glo® reagent

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and control inhibitors. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix and incubate for 10 minutes.

    • Read the luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

KDM5 Signaling Pathway and Inhibition

KDM5_pathway cluster_nucleus Cell Nucleus KDM5 KDM5 Enzyme H3K4me2_1 H3K4me2/me1 (Repressed Chromatin) KDM5->H3K4me2_1 Demethylates H3K4me3 H3K4me3 (Active Chromatin) H3K4me3->KDM5 gene_expression Gene Expression H3K4me3->gene_expression Promotes proliferation Cancer Cell Proliferation gene_expression->proliferation Drives inhibitor This compound (or other KDM5 Inhibitor) inhibitor->KDM5 Inhibits

Simplified signaling pathway of KDM5 and its inhibition.

By following these proposed experimental protocols, researchers can generate the necessary data to rigorously benchmark this compound against the current standards in KDM5 inhibition. This will enable an objective assessment of its potential as a novel therapeutic agent for the treatment of cancers and other diseases driven by epigenetic dysregulation.

References

Reproducibility in Focus: A Comparative Guide to 4-Cyclopropylpicolinic Acid and Alternative LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed target of 4-Cyclopropylpicolinic acid against well-characterized LSD1 inhibitors. By presenting quantitative data from reproducible experimental protocols, this document aims to offer a framework for evaluating the potential efficacy and reproducibility of experiments involving novel picolinic acid derivatives.

Quantitative Comparison of LSD1 Inhibitors

The following table summarizes the inhibitory potency of several key LSD1 inhibitors. This data is compiled from various studies and provides a benchmark for the potential performance of new chemical entities like this compound.

Compound ClassExemplar CompoundInhibition TypePotency (IC50 / k_inact/K_I)Selectivity over MAO-A/BReference
Picolinic Acid Derivative (Putative) This compound Presumed IrreversibleData Not AvailableData Not AvailableN/A
Cyclopropylamine Derivatives Tranylcypromine (TCP)Irreversiblek_inact/K_I = 22 M⁻¹s⁻¹Low[1]
Iadademstat (ORY-1001)Irreversiblek_inact/K_I = 1.19 x 10⁶ M⁻¹s⁻¹High[1]
GSK2879552Irreversiblek_inact/K_I = 177-fold lower than IadademstatHigh[1]
Reversible, Non-covalent Inhibitors SP-2509 (Seclidemstat)ReversibleIC50 = 13 nMHigh (no activity against MAOs)[2][3]
Pulrodemstat (CC-90011)ReversibleIC50 = 0.66 nMHigh[1]

Note: The lack of publicly available data for this compound highlights a significant challenge in assessing the reproducibility of experiments involving this compound. Researchers are encouraged to perform head-to-head comparisons with established inhibitors under identical experimental conditions.

Experimental Protocols for Assessing LSD1 Inhibition

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay provides a quantitative measure of an inhibitor's potency against the purified LSD1 enzyme.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a chromogenic substrate, resulting in a colorimetric or fluorescent signal that is proportional to LSD1 activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound, comparators) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the LSD1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the H3 peptide substrate and the HRP/detection reagent mix.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Considerations for Reproducibility:

  • Enzyme Quality: Use highly purified and well-characterized enzyme preparations.

  • Substrate Concentration: Maintain the substrate concentration at or below the Michaelis constant (Km) for competitive inhibitors.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and typically below 1%.

  • Incubation Times: Precisely control all incubation times.

Cellular Assay for Histone Methylation

This assay determines the ability of an inhibitor to engage its target within a cellular context.

Principle: Treatment of cells with an effective LSD1 inhibitor will lead to an increase in the levels of its substrates, such as dimethylated histone H3 at lysine 4 (H3K4me2). This change can be quantified by Western blotting.

Materials:

  • Cancer cell line known to be sensitive to LSD1 inhibition (e.g., AML or SCLC cell lines).[1]

  • Cell culture medium and reagents.

  • Test compounds.

  • Lysis buffer.

  • Primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3 or GAPDH).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels, normalized to the loading control.

Considerations for Reproducibility:

  • Cell Line Authentication: Ensure the identity and purity of the cell line.

  • Passage Number: Use cells within a consistent and low passage number range.

  • Antibody Validation: Use well-validated antibodies with high specificity.

  • Loading Controls: Employ appropriate loading controls to ensure equal protein loading.

Visualizing Pathways and Workflows

LSD1 Signaling Pathway

LSD1_Pathway cluster_0 Nucleus cluster_1 Inhibitor Action H3K4me2 H3K4me2 (Active Chromatin) H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Demethylation Gene_Expression Gene Expression H3K4me2->Gene_Expression Repression Transcriptional Repression H3K4me0->Repression LSD1 LSD1 LSD1_complex LSD1/CoREST/HDAC Complex LSD1->LSD1_complex CoREST CoREST CoREST->LSD1_complex HDAC HDAC HDAC->LSD1_complex LSD1_complex->H3K4me2 Inhibitor This compound (or alternative) Inhibitor->LSD1 Inhibition Experimental_Workflow start Start: Select Inhibitors (this compound vs. Comparators) in_vitro In Vitro Assay (HRP-Coupled) start->in_vitro cellular Cellular Assay (Western Blot for H3K4me2) start->cellular data_analysis Data Analysis (IC50 / Potency Comparison) in_vitro->data_analysis cellular->data_analysis reproducibility Assess Reproducibility (Multiple Runs, Statistical Analysis) data_analysis->reproducibility conclusion Conclusion: Comparative Efficacy Profile reproducibility->conclusion

References

Safety Operating Guide

Personal protective equipment for handling 4-Cyclopropylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Cyclopropylpicolinic acid. The following procedures are based on the known hazards of structurally similar pyridine carboxylic acids and are intended to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To protect against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][4]To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.[1]To avoid inhalation of dust or vapors, which can lead to respiratory irritation.[4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[4] Confirm that an eyewash station and safety shower are readily accessible.[1][2]

  • Donning PPE : Put on all required PPE as detailed in Table 1 before opening the container.

  • Weighing and Transfer : Handle the solid material carefully to minimize dust generation.[1] Use appropriate tools (e.g., spatula) for transfer.

  • In Case of a Spill :

    • Small spills : If trained, clean up small spills immediately using an absorbent material.[5] Ensure the area is well-ventilated.

    • Large spills : Evacuate the area and follow your institution's emergency procedures.[5]

  • After Handling : Thoroughly wash hands and any exposed skin with soap and water.[1][3] Clean the work area and decontaminate any equipment used.

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste in a designated, labeled container.[5] Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, weigh boats) Place in a sealed bag or container and dispose of as hazardous waste.
Empty Containers Rinse thoroughly with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.